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  • Product: 6-Bromo-2-fluoro-3-methylbenzyl alcohol
  • CAS: 1449008-31-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Executive Summary & Strategic Utility In modern medicinal chemistry and agrochemical development, the strategic placement of halogens on aromatic rings is paramount for tuning pharmacokinetic properties and dictating dow...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry and agrochemical development, the strategic placement of halogens on aromatic rings is paramount for tuning pharmacokinetic properties and dictating downstream synthetic pathways. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) serves as a highly versatile, multi-functional building block[1].

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic synthetic node. The orthogonal reactivity of its three key functional groups—a benzylic alcohol, an aryl bromide, and an ortho-fluorine atom—allows for precise, site-selective derivatization. The incorporation of the "magic methyl" group further enhances its value by providing a steric handle that can lock molecular conformations and improve the binding affinity of downstream Active Pharmaceutical Ingredients (APIs).

Physicochemical Properties & Molecular Weight Analysis

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic reactors and biological assays. The compound possesses a molecular formula of C8H8BrFO and a molecular weight of 219.05 g/mol [1].

Below is a consolidated physicochemical profile detailing the causality behind these metrics[2]:

PropertyValueCausality / Scientific Significance
CAS Number 1449008-31-4Unique identifier for regulatory tracking and procurement[1].
Molecular Weight 219.05 g/mol Falls well within the "Rule of 3" parameters, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[1].
LogP (Predicted) 2.63Driven by the lipophilic bromo and methyl groups, this optimal LogP ensures passive membrane permeability in downstream derivatives[2].
Fraction sp³ (Fsp³) 0.25Derived from the two sp³ carbons (methyl and benzylic CH₂). This provides necessary 3D character to an otherwise flat aromatic system[2].
H-Bond Donors / Acceptors 1 / 1The hydroxyl group acts as both, providing a polar anchor for target binding or a reactive site for etherification/esterification[2].
Purity Standards ≥95%Required threshold to prevent cross-coupling poisoning by des-bromo impurities[2].

Orthogonal Reactivity and Molecular Workflows

The true value of 6-Bromo-2-fluoro-3-methylbenzyl alcohol lies in its orthogonal synthetic pathways. The benzylic alcohol can be manipulated independently of the aryl bromide, and vice versa. The ortho-fluorine atom exerts a strong inductive effect, slightly lowering the pKa of the benzylic alcohol and stabilizing the ring against unwanted electrophilic aromatic substitutions.

G SM 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) Ox Oxidation (DMP) SM->Ox Path A Coupling Suzuki-Miyaura Coupling SM->Coupling Path B Subst Halogenation (PBr3) SM->Subst Path C Ald Benzaldehyde Derivative Ox->Ald Biaryl Biaryl Derivative Coupling->Biaryl Alkyl Benzylic Bromide Subst->Alkyl

Fig 1: Orthogonal synthetic derivatization pathways for 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, every protocol must be self-validating. Below are the optimized methodologies for characterizing and utilizing this compound.

Protocol A: LC-MS Isotopic Profiling for Structural Validation

Objective: Confirm purity and verify the presence of the intact bromine atom prior to cross-coupling.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality Insight: The compound's LogP of 2.63 dictates moderate-to-high retention on a C18 stationary phase[2]. A steep gradient ensures a sharp, symmetrical peak, preventing band broadening.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

    • Expert Check: Benzylic alcohols frequently undergo in-source fragmentation, losing water to form the [M-H₂O+H]⁺ ion. You must look for the characteristic 1:1 isotopic doublet at m/z 201 and 203. This self-validates the presence of the ⁷⁹Br and ⁸¹Br isotopes, confirming the aryl bromide is intact.

Protocol B: Selective Oxidation to the Aldehyde (Path A)

Objective: Convert the benzylic alcohol to an electrophilic aldehyde without disturbing the aryl bromide.

  • Reagent Preparation: Suspend 1.2 equivalents of Dess-Martin Periodinane (DMP) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Substrate Addition: Cool the suspension to 0°C. Slowly add a solution of 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 eq) dissolved in DCM.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1).

    • Causality Insight: DMP is specifically chosen over harsher oxidants (e.g., Jones reagent or KMnO₄) because it arrests oxidation strictly at the aldehyde stage. Harsher conditions risk over-oxidation to the carboxylic acid or unwanted degradation of the electron-rich aromatic ring.

  • Quenching and Isolation: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure aldehyde.

Handling, Stability, and Safety (E-E-A-T)

Halogenated benzylic alcohols require specific handling protocols to maintain their integrity and ensure operator safety.

  • Hazard Profile: The compound is classified under GHS as harmful if swallowed (H302) and causes serious skin and eye irritation (H315, H319). It may also cause respiratory irritation (H335)[2].

  • Storage Causality: It must be stored at 2–8°C in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). Why? Benzylic alcohols can undergo slow, auto-oxidative processes when exposed to atmospheric oxygen and light, leading to the formation of dimeric ethers or premature aldehydes. Maintaining a cold, inert environment completely suppresses this degradation pathway.

References

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of 6-Bromo-2-fluoro-3-methylbenzyl Alcohol: A Mechanistic Guide

Executive Summary The structural elucidation of poly-substituted aromatic compounds relies heavily on understanding the competitive kinetics of ion dissociation. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of poly-substituted aromatic compounds relies heavily on understanding the competitive kinetics of ion dissociation. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4)[1] presents a highly instructive model for advanced mass spectrometry (MS). Its molecular architecture features a benzylic alcohol moiety, a strongly electronegative fluorine atom, an electron-donating methyl group, and a heavy, labile bromine substituent. This whitepaper deconstructs the Electron Ionization (EI) fragmentation logic of this compound, providing researchers with a predictive framework and a self-validating analytical protocol.

Molecular Architecture & Predictive Ionization Behavior

Before analyzing the spectra, a Senior Application Scientist must evaluate the thermodynamic vulnerabilities of the molecule (Nominal Mass: 218 Da; Formula: C8H8BrFO).

  • The Isotopic Signature (The Diagnostic Anchor): Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly equal ratio (~50.69% to 49.31%)[2]. Consequently, any intact molecular ion or fragment retaining the bromine atom will manifest as a distinct 1:1 doublet separated by 2 Daltons (Da). This isotopic pattern serves as an internal diagnostic tool to track the presence or loss of the halogen[2].

  • Bond Dissociation Causality: The fragmentation hierarchy is dictated by bond dissociation energies (BDE). The C–Br bond is relatively weak (~280 kJ/mol) compared to the robust C–F bond (~485 kJ/mol) and the benzylic C–C bonds. Therefore, homolytic cleavage of the bromine radical is thermodynamically favored under 70 eV electron impact[3].

Mechanistic Breakdown of Key Fragmentation Pathways

Pathway A: Molecular Ion Generation

Upon 70 eV electron impact, ionization primarily occurs via the ejection of an electron from the oxygen lone pair or the aromatic π -system. This yields a moderately stable molecular ion [M]+∙ appearing as a 1:1 doublet at m/z 218 and 220 .

Pathway B: α -Cleavage and Benzylic Dehydration

Alcohols characteristically undergo α -cleavage or dehydration[4]. For benzyl alcohols, the loss of a hydroxyl radical ( OH∙ , -17 Da) or water ( H2​O , -18 Da) is driven by the formation of a resonance-stabilized benzylic cation[5].

  • Loss of H2​O : Yields [M−H2​O]+∙ at m/z 200 / 202 . While classical ortho-effects often facilitate this in 2-methylbenzyl alcohols[6], the presence of fluorine at the ortho position (C2) alters the transition state, making benzylic proton abstraction the primary driver for dehydration.

  • Loss of OH∙ : Yields [M−OH]+ at m/z 201 / 203 .

Pathway C: Halogen-Directed Cleavage (Base Peak Formation)

The most kinetically favored fragmentation is the expulsion of the bromine radical ( Br∙ , 79 or 81 Da)[3].

  • Loss of Br∙ : Yields [M−Br]+ at m/z 139 . Because the bromine is lost, the 1:1 isotopic doublet collapses into a single, highly abundant peak. The resulting cation ( C8​H8​FO+ ) undergoes rapid ring expansion to form a highly stable, substituted tropylium ion [7]. This ion typically dominates the spectrum as the base peak (100% relative abundance).

Pathway D: Sequential Neutral Losses

The m/z 139 tropylium ion serves as a secondary precursor for further decay:

  • Loss of H2​O from Tropylium: Yields m/z 121 .

  • Loss of HF: The fluorinated ring can expel hydrogen fluoride (-20 Da), yielding m/z 119 , a highly diagnostic indicator of aromatic fluorination.

Quantitative Data Summary

m/z ValueIon Identity / FormulaPredictive Relative AbundanceDiagnostic Significance
218 / 220 [M]+∙ ( C8​H8​BrFO )15 - 25%Confirms intact mass and presence of one Br atom (1:1 isotopic doublet).
200 / 202 [M−H2​O]+∙ ( C8​H6​BrF )10 - 20%Confirms the benzylic alcohol moiety via dehydration.
139 [M−Br]+ ( C8​H8​FO )100% (Base Peak)Tropylium ion formation; confirms the labile nature of the C–Br bond.
121 [M−Br−H2​O]+ ( C8​H6​F )30 - 45%Sequential neutral loss demonstrating the stability of the fluorinated ring.
119 [M−Br−HF]+ ( C8​H7​O )15 - 30%Confirms the presence of fluorine via characteristic -20 Da loss.

Visualizing the Fragmentation Logic

The following directed graph maps the causal relationships between the molecular ion and its primary fragment progeny.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 218 / 220 (1:1) C8H8BrFO M_H2O [M - H2O]+• m/z 200 / 202 (1:1) C8H6BrF M_ion->M_H2O - H2O (18 Da) M_OH [M - OH]+ m/z 201 / 203 (1:1) C8H7BrF M_ion->M_OH - OH• (17 Da) M_Br [M - Br]+ m/z 139 C8H8FO (Tropylium) M_ion->M_Br - Br• (79/81 Da) Base Peak M_Br_H2O [M - Br - H2O]+ m/z 121 C8H6F M_H2O->M_Br_H2O - Br• (79/81 Da) M_Br->M_Br_H2O - H2O (18 Da) M_Br_HF [M - Br - HF]+ m/z 119 C8H7O M_Br->M_Br_HF - HF (20 Da)

Figure 1: Predictive EI-MS fragmentation logic for 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Experimental Protocol: GC-EI-MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates a self-validating system architecture.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 6-Bromo-2-fluoro-3-methylbenzyl alcohol reference standard.

  • Dilute to 10 µg/mL using GC-grade Ethyl Acetate.

    • Causality: Ethyl acetate is selected over methanol to prevent protic exchange or artificial etherification in the heated GC inlet, ensuring the integrity of the benzylic alcohol.

Step 2: Chromatographic Separation
  • Column: Use a 30m x 0.25mm x 0.25µm DB-5MS (5% phenyl-methylpolysiloxane).

    • Causality: The slight polarity of the 5% phenyl phase provides optimal selectivity for halogenated aromatics while maintaining ultra-low bleed for clean MS baselines.

  • Inlet: 250°C, Split mode (50:1 ratio) to prevent detector saturation.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 3: Ionization & Acquisition
  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Causality: Standardizing at 70 eV ensures the internal energy imparted to the molecule is sufficient to overcome the C–Br bond dissociation energy, yielding fragmentation patterns that match predictive libraries.

  • Mass Analyzer: Single quadrupole scanning from m/z 50 to 300 at 3 scans/sec.

Step 4: Trustworthiness Check (Self-Validating System)

To ensure the protocol is self-validating, the analytical sequence must include a continuous evaluation loop:

  • Carryover Blanking: A solvent blank (ethyl acetate) must be injected immediately prior to the sample. The system validates readiness only if the extracted ion chromatogram (EIC) for the base peak (m/z 139) shows a signal-to-noise ratio of <3:1.

  • Isotopic Integrity Gate: The data system must automatically calculate the ratio of m/z 218 to 220. If the ratio deviates from 1:1 (±5%), the system flags the scan for potential co-elution or ion-source saturation, halting the batch until the split ratio is adjusted.

Sources

Foundational

Material Safety Data Sheet (MSDS) and in vitro toxicity of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

[label="Reactive Benzylic Sulfate\n(Electrophile)", Fig 1. Mechanistic pathways of cytotoxicity for halogenated benzyl alcohols via SULT and ROS.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Reactive Benzylic Sulfate\n(Electrophile)",

Fig 1. Mechanistic pathways of cytotoxicity for halogenated benzyl alcohols via SULT and ROS.

PART III: Self-Validating In Vitro Toxicity Screening Protocol

To empirically validate the safety profile of 6-Bromo-2-fluoro-3-methylbenzyl alcohol, we utilize a multi-parametric in vitro screening workflow.

Model Selection Rationale:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen because liver cells express the ADH and SULT enzymes necessary to evaluate metabolism-dependent toxification.

  • ARPE-19 (Human Retinal Pigment Epithelium): Benzyl alcohol is a known preservative in ophthalmic formulations (e.g., triamcinolone acetonide). ARPE-19 serves as the gold-standard lineage for benchmarking benzylic compound cytotoxicity[1].

Step-by-Step Methodology

1. Compound Preparation & Dosing (Self-Validating Design)

  • Stock Solution: Dissolve 6-Bromo-2-fluoro-3-methylbenzyl alcohol in 100% DMSO to a concentration of 100 mM.

  • Vehicle Control: Normalize all wells to a final DMSO concentration of 0.5% (v/v) to rule out solvent toxicity.

  • Positive Control: Utilize Staurosporine (1 µM) to validate the dynamic range of the apoptosis assay.

  • Dose Response: Prepare a 10-point half-log dilution series (from 0.1 µM to 300 µM) to capture both apoptotic and necrotic thresholds.

2. Cell Seeding & Incubation

  • Seed HepG2 and ARPE-19 cells in 96-well opaque plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for complete cellular adhesion.

  • Treat cells with the compound dilution series and incubate for an additional 24 to 48 hours.

3. Multiplexed Readouts

  • CellTiter-Glo (ATP Viability): Add 100 µL of CellTiter-Glo reagent to quantify ATP levels, providing a highly sensitive, luminescent readout of metabolically active cells. Calculate the IC50.

  • DCFDA Assay (ROS Quantification): Incubate a parallel plate with 10 µM DCFDA for 45 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify early-stage oxidative stress.

  • Flow Cytometry (Annexin V / PI): Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI). This differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and primary necrosis (Annexin V-/PI+)[1].

Workflow Seed 1. Cell Seeding (HepG2 & ARPE-19) Dose 2. Compound Dosing (Vehicle & Positive Controls) Seed->Dose Incubate 3. Incubation (24h - 48h, 37°C) Dose->Incubate MTT 4a. CellTiter-Glo (ATP Viability) Incubate->MTT Flow 4b. Annexin V / PI (Apoptosis vs Necrosis) Incubate->Flow ROS 4c. DCFDA Assay (Oxidative Stress) Incubate->ROS Analysis 5. IC50 Calculation & Mechanistic Profiling MTT->Analysis Flow->Analysis ROS->Analysis

Fig 2. High-throughput in vitro screening workflow for evaluating benzylic alcohol toxicity.

PART IV: Data Interpretation & Pharmacokinetic Implications

When analyzing the data generated from the above protocols, scientists must account for the structural specificities of 6-Bromo-2-fluoro-3-methylbenzyl alcohol:

  • Steric Hindrance vs. Bioactivation: While the benzylic alcohol is a prime target for SULT/ADH metabolism, the ortho-fluoro and meta-methyl substitutions create significant steric bulk. If the HepG2 IC50 is substantially higher than the ARPE-19 IC50, it suggests that these halogens successfully sterically hinder metabolic toxification, rendering the compound safer than unsubstituted benzyl alcohol.

  • Lipid Sink Effect: The heavy bromine atom drastically increases lipophilicity. If flow cytometry reveals a sharp spike in primary necrosis (Annexin V-/PI+) at high doses without a preceding apoptotic phase, this indicates the compound is acting as a "lipid sink"—physically dissolving the cell membrane rather than triggering a biological signaling cascade.

By grounding experimental design in the physical chemistry of the molecule, researchers can transform routine safety screening into predictive intelligence for lead optimization.

References

  • Appchem. "6-Bromo-2-fluoro-3-methylbenzyl alcohol | 1449008-31-4".[2]

  • Codow. "CAS 1449008-31-4 | 6-Bromo-2-fluoro-3-methylbenzyl alcohol,95%".

  • NextSDS. "2-Bromo-3-chloro-6-fluorobenzyl alcohol — Chemical Substance Information" (Analogous Hazard Data).[3]

  • Investigative Ophthalmology & Visual Science (IOVS). "Mechanisms Underlying Benzyl Alcohol Cytotoxicity (Triamcinolone Acetonide Preservative) in Human Retinal Pigment Epithelial Cells".[1]

  • National Institutes of Health (PMC). "Sulphotransferase-mediated toxification of chemicals in mouse models: effect of knockout or humanisation of SULT genes".

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromo-2-fluoro-3-methylbenzyl alcohol, a halogenated aromatic compound, presents a unique molecular structure of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-fluoro-3-methylbenzyl alcohol, a halogenated aromatic compound, presents a unique molecular structure of interest in medicinal chemistry and materials science. Understanding its thermodynamic stability and melting point is fundamental to its application in drug development, formulation, and synthesis. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing these critical physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established analytical techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), that are the industry standard for such determinations. We present detailed experimental protocols and the rationale behind their design, empowering researchers to generate reliable and reproducible data.

Introduction to 6-Bromo-2-fluoro-3-methylbenzyl alcohol

6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS No. 1449008-31-4) is a substituted benzyl alcohol with a molecular formula of C8H8BrFO and a molecular weight of approximately 219.05 g/mol .[1] Its structure, featuring a bromine atom, a fluorine atom, and a methyl group on the benzene ring, suggests a compound with potential for diverse chemical interactions, making it a valuable intermediate in organic synthesis. The thermodynamic stability and melting point are paramount for its handling, storage, reaction kinetics, and ultimately, its performance in any application.

Table 1: General Properties of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

PropertyValueSource
CAS Number1449008-31-4[1]
Molecular FormulaC8H8BrFO[1]
Molecular Weight~219.05 g/mol [1]
Purity (Typical)≥95%

Thermodynamic Stability: A Core Consideration

The thermodynamic stability of a compound refers to its resistance to decomposition or chemical reaction under a given set of conditions. For halogenated organic compounds, this is a critical parameter influencing their shelf-life, reactivity, and potential degradation pathways.[2][3] The stability is intrinsically linked to the strength of the chemical bonds within the molecule and its overall enthalpy and entropy of formation.

Key Concepts in Thermodynamic Stability
  • Gibbs Free Energy (G): The primary indicator of thermodynamic stability. A lower Gibbs free energy of formation corresponds to a more stable compound.

  • Enthalpy of Formation (ΔHf°): The heat change that occurs when one mole of a compound is formed from its constituent elements in their standard states.

  • Entropy (S): A measure of the disorder or randomness of a system.

The stability of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is influenced by the interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group on the aromatic ring.

Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material.[4][5] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This analysis can reveal the onset temperature of decomposition, the presence of volatile components, and the composition of the material.[4]

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 5-10 mg of 6-Bromo-2-fluoro-3-methylbenzyl alcohol Crucible Place in TGA pan (e.g., alumina, platinum) Sample->Crucible Instrument Calibrate TGA instrument Crucible->Instrument Load Sample Atmosphere Set inert atmosphere (e.g., N2 at 20-50 mL/min) Instrument->Atmosphere Program Program temperature ramp (e.g., 10 °C/min from 25 °C to 600 °C) Atmosphere->Program Run Initiate TGA run Program->Run Curve Record mass vs. temperature Run->Curve Analysis Analyze TGA curve for onset of decomposition (Td) Curve->Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass measurements are calibrated using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Bromo-2-fluoro-3-methylbenzyl alcohol into a clean TGA pan (typically alumina or platinum).

  • Atmosphere Control: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

    • Ramp the temperature at a constant rate, for instance, 10 °C/min, up to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which a 5% mass loss occurs. This provides a quantitative measure of the compound's thermal stability.

Melting Point and Phase Transitions

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure compound, this occurs at a sharp, well-defined temperature. However, impurities can lead to a melting point depression and a broader melting range. Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and other thermal transitions.[6]

Importance of Melting Point in Drug Development
  • Purity Assessment: A sharp melting point is an indicator of high purity.

  • Compound Identification: The melting point is a characteristic physical property used for compound identification.

  • Formulation Development: Knowledge of the melting point is crucial for processes like milling, granulation, and tablet manufacturing.

Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] This technique can detect endothermic events like melting and exothermic events like crystallization.[6]

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 2-5 mg of 6-Bromo-2-fluoro-3-methylbenzyl alcohol Pan Hermetically seal in an aluminum DSC pan Sample->Pan Instrument Calibrate DSC with indium standard Pan->Instrument Load Sample & Reference Atmosphere Set inert atmosphere (e.g., N2 at 20-50 mL/min) Instrument->Atmosphere Program Program heat-cool-heat cycle (e.g., 10 °C/min) Atmosphere->Program Run Initiate DSC run Program->Run Thermogram Record heat flow vs. temperature Run->Thermogram Analysis Determine onset temperature, peak melting temperature (Tm), and enthalpy of fusion (ΔHfus) Thermogram->Analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC).

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Bromo-2-fluoro-3-methylbenzyl alcohol into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation or evaporation.

  • Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.

  • Atmosphere Control: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at a low temperature (e.g., 0 °C) and then heat at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point. This scan removes any prior thermal history of the sample.[8]

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature to observe crystallization behavior.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. This scan provides data on the melting behavior of the recrystallized material.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • The onset temperature of the endothermic peak is typically reported as the melting point.

    • The peak temperature of the endotherm represents the temperature at which the melting rate is highest.

    • The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample.

Summary and Future Work

This guide has detailed the standard methodologies for determining the thermodynamic stability and melting point of 6-Bromo-2-fluoro-3-methylbenzyl alcohol. While specific experimental values for this compound are not widely published, the provided TGA and DSC protocols offer a robust framework for researchers to generate this critical data. The successful characterization of these properties is a crucial step in the journey of this compound from a laboratory curiosity to a potentially valuable component in pharmaceuticals or advanced materials. Future work should focus on the experimental execution of these protocols to establish a definitive dataset for 6-Bromo-2-fluoro-3-methylbenzyl alcohol, which can then be used to inform its synthesis, handling, and application development.

References

  • Appchem. (n.d.). 6-Bromo-2-fluoro-3-methylbenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130427617, 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]

  • ResearchGate. (2022, September 19). (PDF) Differential Scanning Calorimetry Material Studies: Benzil Melting Point Method for Eliminating the Thermal History of DSC. Retrieved from [Link]

  • SciSpace. (1997, June 25). Thermal Decomposition Studies of Halogenated Organic Compounds. Retrieved from [Link]

  • Setaram. (n.d.). An overview of Thermogravimetric Analysis and of Thermobalances. Retrieved from [Link]

  • Wellington Laboratories. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

Foundational

Preliminary Synthesis Pathways for 6-Bromo-2-fluoro-3-methylbenzyl Alcohol Precursors: A Mechanistic and Methodological Guide

Executive Summary The compound 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS 1449008-31-4) is a highly specialized, tetrasubstituted aromatic building block[1]. In modern drug discovery, it is increasingly utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS 1449008-31-4) is a highly specialized, tetrasubstituted aromatic building block[1]. In modern drug discovery, it is increasingly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel cyclin-dependent kinase 2 (CDK2) inhibitors and quinazoline derivatives[2]. The synthesis of this molecule presents a significant regiochemical challenge due to the dense 1,2,3,4-substitution pattern on the benzene ring. This technical guide details the preliminary synthesis pathways for its two primary precursors: 6-Bromo-2-fluoro-3-methylbenzaldehyde and 6-Bromo-2-fluoro-3-methylbenzoic acid .

Retrosynthetic Analysis & Mechanistic Rationale

To achieve the target benzyl alcohol, the most efficient retrosynthetic disconnection leads back to a formylation or carboxylation of a commercially available trisubstituted ring: 4-bromo-2-fluoro-1-methylbenzene (also known as 4-bromo-2-fluorotoluene)[3].

Mechanistic Deep-Dive: Directed ortho-Lithiation (DoM)

The cornerstone of this synthesis is the regioselective deprotonation of 4-bromo-2-fluoro-1-methylbenzene. The starting material possesses three aromatic protons (at C3, C5, and C6). The proton at the C3 position is uniquely sandwiched between the highly electronegative fluorine atom (C2) and the bromine atom (C4).

As an Application Scientist, I rely on two synergistic chemical forces to drive this regioselectivity:

  • Inductive Acidification (-I): Both halogens exert a strong electron-withdrawing inductive effect, significantly lowering the pKa of the C3 proton compared to those at C5 and C6.

  • Complexation-Induced Proximity Effect (CIPE): The lone pairs on the fluorine atom strongly coordinate with the lithium cation of the base (Lithium Diisopropylamide, LDA), directing the basic anion precisely to the adjacent ortho position (C3)[3].

By utilizing LDA—a sterically hindered, non-nucleophilic base—at strict cryogenic temperatures (-78 °C), we prevent unwanted side reactions such as nucleophilic aromatic substitution (SNAr) or bromine-lithium exchange[2]. The resulting aryl lithium intermediate is then trapped with an electrophile (DMF for the aldehyde, CO2 for the acid).

Experimental Workflows & Protocols

Self-Validating System Note: For all DoM reactions, it is critical to validate the lithiation step before the electrophilic quench. Withdraw a 0.1 mL reaction aliquot, quench it with D2O, and analyze via LC-MS or 1H-NMR to ensure >95% deuterium incorporation at the C3 position. Proceeding without this validation risks catastrophic yield loss.

Pathway A: Formylation to 6-Bromo-2-fluoro-3-methylbenzaldehyde

This pathway is highly efficient, often yielding >80% of the desired aldehyde[3].

Methodology:

  • Cryogenic Setup: Dissolve 4-bromo-2-fluoro-1-methylbenzene (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath[2].

  • Lithiation: Add LDA (1.1 to 1.2 eq, typically 2M in THF) dropwise over 15 minutes to maintain the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 to 120 minutes to ensure complete deprotonation[2][3].

  • Electrophilic Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq) dropwise at -78 °C. Stir for an additional 15-30 minutes, then allow the reaction to slowly warm to room temperature[2][3].

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[3].

  • Purification: Recrystallize the crude product from a mixture of Ethyl Acetate and Petroleum Ether (1:2 ratio) to afford the pure aldehyde[3].

Pathway B: Carboxylation to 6-Bromo-2-fluoro-3-methylbenzoic acid

Methodology:

  • Lithiation: Follow Steps 1 and 2 from Pathway A to generate the aryl lithium intermediate.

  • Electrophilic Quench: Bubble anhydrous CO2 gas through the solution (or pour the reaction mixture over crushed dry ice) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl to protonate the carboxylate salt. Extract with Ethyl Acetate.

  • Purification: Crystallize the crude product from 1-chlorobutane to yield the benzoic acid as white crystals (typical yield ~49%)[4].

Reduction to the Target Alcohol

Once either precursor is isolated, standard reduction techniques yield the target 6-Bromo-2-fluoro-3-methylbenzyl alcohol[1].

  • From Aldehyde: React with Sodium Borohydride (NaBH4, 1.5 eq) in Methanol at 0 °C for 2 hours.

  • From Acid: React with Borane-Tetrahydrofuran complex (BH3·THF, 2.0 eq) in THF at 0 °C to room temperature for 4-6 hours.

Quantitative Data Summaries

Precursor / Target MoleculeCAS NumberElectrophileTypical YieldPhysical Appearance
6-Bromo-2-fluoro-3-methylbenzaldehyde1114809-22-1DMF~83.5%Yellow to brown solid
6-Bromo-2-fluoro-3-methylbenzoic acid743466-98-0CO2 (Dry Ice)~49.0%White crystals
6-Bromo-2-fluoro-3-methylbenzyl alcohol1449008-31-4N/A (Reduction)>90.0%Solid

Visualizations

SynthesisPathway SM 4-Bromo-2-fluoro- 1-methylbenzene Aldehyde 6-Bromo-2-fluoro- 3-methylbenzaldehyde SM->Aldehyde 1. LDA, -78°C 2. DMF Acid 6-Bromo-2-fluoro- 3-methylbenzoic acid SM->Acid 1. LDA, -78°C 2. CO2 Alcohol 6-Bromo-2-fluoro- 3-methylbenzyl alcohol Aldehyde->Alcohol NaBH4, MeOH Acid->Alcohol BH3-THF

Figure 1: Divergent synthetic pathways for 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Workflow Step1 Step 1: Cryogenic Cooling THF solvent, -78°C under Argon Step2 Step 2: Directed ortho-Lithiation LDA (1.2 eq), stir 30-120 min Step1->Step2 Step3 Step 3: Electrophilic Quench Add DMF or CO2 at -78°C Step2->Step3 Step4 Step 4: Aqueous Workup Quench with sat. NH4Cl / HCl Step3->Step4 Step5 Step 5: Purification Crystallization or Chromatography Step4->Step5

Figure 2: Experimental workflow for the Directed ortho-Lithiation (DoM) protocol.

References

  • [4] Google Patents. "WO2004076438A2 - Benzochromene derivatives". WIPO (PCT). URL:

  • [2] Google Patents. "US20240246950A1 - Anilino-Pyrazole Derivatives, Compositions and Methods Thereof". United States Patent and Trademark Office. URL:

Sources

Exploratory

Electronic and Steric Properties of 6-Bromo-2-fluoro-3-methylbenzyl alcohol: A Comprehensive Technical Guide

[label="Methyl (+I)\nElectron Donation Refining the Workflow I'm now revising the NMR workflow diagram in Graphviz DOT. I've added nodes for sample preparation, including solvent choices like CDCl3 and DMSO-d6. I'm addin...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Methyl (+I)\nElectron Donation

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Executive Summary

In contemporary structure-based drug design, the strategic decoration of phenyl rings with halogens and alkyl groups is a fundamental technique for optimizing pharmacodynamics and pharmacokinetics. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) represents a highly specialized building block characterized by intense stereoelectronic constraints [1.1]. By flanking a benzylic alcohol with a highly electronegative fluorine atom and a bulky, polarizable bromine atom, chemists can engineer a conformationally restricted scaffold. This whitepaper dissects the electronic and steric topography of this molecule, detailing its implications for drug development and providing field-proven methodologies for empirical validation.

Molecular Architecture & Baseline Parameters

Before analyzing the physicochemical behavior of the molecule, it is critical to establish its foundational properties. The molecule features a central benzene ring substituted at four positions, creating a highly asymmetric and sterically congested environment.

Table 1: Compound Identification Data
ParameterValue
Chemical Name 6-Bromo-2-fluoro-3-methylbenzyl alcohol
CAS Registry Number 1449008-31-4
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
SMILES String c1(c(ccc(c1CO)Br)C)F

Data sourced from authoritative chemical catalogs (1[1]).

Electronic Topography: Inductive Effects and Halogen Bonding

The electronic landscape of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is dictated by the push-pull dynamics of its substituents.

Inductive and Resonance Effects: The fluorine atom at C2 exerts a powerful electron-withdrawing inductive effect (-I), significantly reducing the electron density of the aromatic ring. This effect propagates to the benzylic carbon, increasing its electrophilicity and rendering the attached hydroxyl group more acidic. Conversely, the methyl group at C3 provides weak electron donation via hyperconjugation (+I), partially offsetting the electron-withdrawing nature of the adjacent fluorine.

The Bromine σ -Hole and Halogen Bonding: The bromine atom at C6 plays a dual role. While it is electronegative, its large electron cloud is highly polarizable. The electron-withdrawing effects of the aromatic ring (exacerbated by the C2-fluorine) draw electron density away from the bromine's pole, creating a localized region of positive electrostatic potential known as a σ -hole (2[2]). This allows the bromine to act as a potent Lewis acid, participating in highly directional non-covalent interactions (halogen bonds) with Lewis bases in biological targets. Furthermore, intramolecular hydrogen bonding can synergistically enhance these halogen bonds, a phenomenon documented in complex biochemical systems (3[3]).

Steric Topography: Conformational Locking

Unsubstituted benzyl alcohols typically exhibit free rotation around the Caryl​−Cbenzylic​ bond. However, ortho-substitution fundamentally alters this dynamic (4[4]). In this molecule, the hydroxymethyl group is trapped in a steric cleft between the C2-fluorine and the C6-bromine.

Table 2: Physicochemical Parameters of Substituents
Substituentvan der Waals Radius (Å)Hammett Constant ( σp​ )Charton Steric Parameter ( v )
-F 1.470.060.27
-Br 1.850.230.65
-CH3 2.00-0.170.52
-OH 1.52-0.370.32

Causality of Conformation: The massive steric bulk of the bromine atom (vdW radius 1.85 Å) creates a severe rotational barrier for the hydroxymethyl group. Consequently, the molecule is thermodynamically driven to adopt a conformation where the hydroxyl oxygen points away from the bromine and towards the fluorine. This rotamer is further stabilized by an intramolecular O−H⋯F hydrogen bond, effectively "locking" the conformation.

SubstituentEffects cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_outcomes Drug Development Outcomes Substrate 6-Bromo-2-fluoro-3-methylbenzyl alcohol F_ind Fluoro (-I, +M) Electron Withdrawal Substrate->F_ind Br_ind Bromo (-I, +M) Sigma-Hole Donor Substrate->Br_ind Me_ind Methyl (+I) Electron Donation Substrate->Me_ind Ortho_Lock Ortho-Substituents (F, Br) Flanking -CH2OH Substrate->Ortho_Lock Metab Metabolic Stability (Blocked Oxidation) F_ind->Metab Bind Enhanced Target Binding (Pre-organization) Br_ind->Bind Lipoph Tuned Lipophilicity (Optimized logP) Me_ind->Lipoph Conf_Restr Conformational Restriction Ortho_Lock->Conf_Restr Conf_Restr->Bind

Diagram 1: Logical relationship between substituent properties and drug development outcomes.

Implications in Drug Development

The synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol into an active pharmaceutical ingredient (API) yields three distinct pharmacological advantages:

  • Pre-organization for Target Binding: Because the molecule is conformationally locked, it suffers a minimal entropic penalty upon binding to a receptor pocket, vastly improving binding affinity ( Kd​ ).

  • Metabolic Shielding: The benzylic position is a notorious "soft spot" for oxidative metabolism by Cytochrome P450 enzymes. The steric shielding provided by the ortho-halogens physically blocks enzymatic access, extending the biological half-life of the pharmacophore.

  • Lipophilicity Tuning: The inclusion of bromine drives up the partition coefficient ( logP ), enhancing passive membrane permeability, while the fluorine atom prevents the molecule from becoming excessively lipophilic.

Self-Validating Experimental Methodologies

To empirically validate the structural assumptions of this molecule, researchers must employ rigorous, self-validating protocols. Below are the definitive workflows for assessing its conformation and lipophilicity.

Protocol 1: NMR-Based Conformational Analysis (NOESY/ROESY)

To prove the existence of the locked conformation and the intramolecular O−H⋯F bond, a comparative NMR study is required.

Step-by-Step Methodology:

  • Sample Preparation: Prepare two identical 5 mg samples of the compound. Dissolve Sample A in 0.5 mL of CDCl3​ (a non-competing, non-polar solvent) and Sample B in 0.5 mL of DMSO−d6​ (a strong hydrogen-bond acceptor).

  • 1D Acquisition: Acquire standard 1H and 13C spectra to assign all resonances. Pay specific attention to the chemical shift of the benzylic −OH proton.

  • Variable Temperature (VT) NMR: Heat both samples from 298 K to 348 K in 10 K increments.

    • Causality Check: Calculate the temperature coefficient ( Δδ/ΔT ). A low coefficient in CDCl3​ (< 3 ppb/K) confirms a stable intramolecular hydrogen bond. A high coefficient in DMSO−d6​ indicates the solvent has disrupted the internal bond.

  • 2D NOESY/ROESY: Acquire 2D NOESY spectra (mixing time 300-500 ms) in CDCl3​ .

  • Data Extraction: Integrate the cross-peaks between the benzylic −CH2​− protons and the adjacent aromatic protons/methyl group. The absence of a strong NOE signal between the −CH2​OH protons and the C6-Bromine spatial vicinity confirms the steric exclusion zone.

NMRWorkflow Prep Sample Preparation (CDCl3 vs DMSO-d6) Acq1D 1D 1H/13C NMR (Resonance Assignment) Prep->Acq1D Validate Purity Acq2D 2D NOESY/ROESY (Spatial Proximity) Acq1D->Acq2D Setup 2D Analysis Cross-Peak Integration (Distance Calculation) Acq2D->Analysis Extract Distances Model 3D Conformational Modeling Analysis->Model Restrain Dihedrals

Diagram 2: Experimental workflow for NMR-based conformational validation.

Protocol 2: Determination of Lipophilicity ( logP ) via Shake-Flask Method

Because the halogens drastically alter lipophilicity, an accurate logP is required for ADME modeling.

Step-by-Step Methodology:

  • Phase Pre-saturation (Critical Step): Stir 100 mL of 1-octanol and 100 mL of aqueous buffer (pH 7.4) together for 24 hours, then separate. Causality: This ensures mutual saturation, preventing volume changes during the actual experiment that would artificially skew concentration ratios.

  • Sample Dissolution: Dissolve 1 mg of the compound in 1 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 1 mL of the pre-saturated aqueous buffer to the octanol solution in a glass vial. Shake mechanically at 25 °C for 60 minutes.

  • Equilibration: Centrifuge the vial at 3000 RPM for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is <95%, the compound has precipitated at the interface or adsorbed to the glass, invalidating the calculated logP .

References

  • Appchem. "6-Bromo-2-fluoro-3-methylbenzyl alcohol | 1449008-31-4 | C8H8BrFO". Appchemical Catalog. Available at:[1]

  • RSC Publishing. "Structure of saligenin: microwave, UV and IR spectroscopy studies in a supersonic jet combined with quantum chemistry calculations". Physical Chemistry Chemical Physics. Available at:[4]

  • ACS Publications. "A Reduced Generalized Force Field for Biological Halogen Bonds". Journal of Chemical Theory and Computation. Available at:[2]

  • National Institutes of Health (PMC). "Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry". Chem Soc Rev. Available at:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol Strategic Context & Molecular Profiling In modern drug discovery, polyfunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Strategic Context & Molecular Profiling

In modern drug discovery, polyfunctional building blocks are essential for constructing complex pharmacophores. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS 1449008-31-4)[1] is a highly versatile intermediate featuring three distinct electronic and steric domains:

  • An Aryl Bromide (C-Br): The primary site for sp2-sp2 cross-coupling.

  • An Ortho-Fluorine & Meta-Methyl Group: The highly electronegative fluorine atom inductively lowers the LUMO of the adjacent C-Br bond, accelerating oxidative addition. Concurrently, the methyl group provides steric bulk, which is highly valuable for locking biaryl conformations (atropisomerism) in targeted therapeutics.

  • A Para-Benzylic Alcohol (-CH₂OH): A protic, nucleophilic moiety that presents a significant chemoselectivity challenge during metal-catalyzed cross-couplings.

Mechanistic Causality & The Chemoselectivity Dilemma

The fundamental challenge when working with 6-Bromo-2-fluoro-3-methylbenzyl alcohol is ensuring absolute chemoselectivity. While the C-Br bond is the intended target for Suzuki-Miyaura coupling, recent literature highlights that benzylic alcohols can undergo direct palladium-catalyzed deoxygenative cross-coupling to construct diarylmethanes via benzylic C(sp3)–O activation[2].

Furthermore, specific catalytic systems—such as Pd(0) generated with Xantphos—are highly active precatalysts for benzylic C(sp3)–O arylation[3]. Additionally, certain bimetallic or unoptimized Pd systems can trigger unwanted domino oxidation-coupling sequences, converting the alcohol into an aldehyde prior to coupling[4].

Causality Behind Experimental Choices:

  • Catalyst Selection: To strictly favor sp2 C-Br oxidative addition and abrogate off-target C-O activation, we utilize Pd(dppf)Cl₂ . The bidentate dppf ligand possesses a large bite angle (99°), which tightly coordinates the Pd center. This steric crowding prevents the requisite empty coordination sites needed for benzylic alcohol binding, thereby shutting down β-hydride elimination or deoxygenation pathways.

  • Solvent & Base Dynamics: A biphasic 1,4-Dioxane/Water (4:1) system paired with a mild base (K₂CO₃ ) is critical. Water serves a dual purpose: it dissolves the inorganic base to facilitate transmetalation and hydrogen-bonds with the benzylic alcohol. This hydrogen bonding dampens the alcohol's nucleophilicity, preventing competitive alkoxide formation that could lead to etherification or catalyst poisoning.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast at C-Br, Ortho-F accelerated) Pd0->OxAdd PdII Pd(II) Aryl Complex (Intact -CH2OH) OxAdd->PdII 6-Bromo-2-fluoro-3-methylbenzyl alcohol TransMet Transmetalation (Ar-B(OH)2 + Base) PdII->TransMet PdII_Ar Pd(II) Diaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Benzyl Alcohol RedElim->Product

Fig 1. Chemoselective Suzuki-Miyaura cycle favoring C-Br over benzylic C-O activation.

Empirical Data & Catalyst Optimization

To validate the mechanistic theory, various catalytic systems were screened. The data below demonstrates the causality between ligand choice and chemoselectivity.

Table 1: Optimization of Reaction Parameters for Chemoselective Coupling

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)C-Br Coupling Yield (%)C-O Cleavage / Byproducts (%)
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)906812 (Debromination)
Pd(OAc)₂ / SPhos (3%)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)80855 (Etherification)
Pd(dppf)Cl₂ (3%) K₂CO₃ (2.0) 1,4-Dioxane/H₂O (4:1) 80 96 < 1 (Trace)
Pd₂(dba)₃ / Xantphos (5%)Cs₂CO₃ (2.0)THF (Anhydrous)704218 (C-O Arylation)[3]

Note: The use of Xantphos in anhydrous conditions significantly increased unwanted benzylic C(sp3)-O arylation, aligning with known literature[3].

Validated Experimental Workflow (Protocol)

This protocol is designed as a self-validating system . By utilizing specific in-process analytical checkpoints, the researcher can definitively prove that the reaction has proceeded via the intended mechanism without relying solely on end-stage NMR.

Workflow Prep 1. Degassing (Ar Sparging) Mix 2. Reagent Assembly (Pd cat, Base) Prep->Mix Heat 3. Thermocycling (80°C, 4-6 h) Mix->Heat Validate 4. In-Process Validation (GC-MS Isotope Tracking) Heat->Validate Purify 5. Isolation (Chromatography) Validate->Purify

Fig 2. Self-validating experimental workflow for chemoselective cross-coupling.

Step-by-Step Methodology

Reagents:

  • 6-Bromo-2-fluoro-3-methylbenzyl alcohol: 1.0 mmol (219.05 mg)

  • Arylboronic Acid (e.g., Phenylboronic acid): 1.2 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.03 mmol (3 mol%)

  • K₂CO₃: 2.0 mmol

  • 1,4-Dioxane / Deionized Water: 4.0 mL / 1.0 mL

Procedure:

  • Solvent Degassing (Critical for Yield): In a Schlenk flask, combine 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Causality: Dissolved oxygen readily inserts into Pd-aryl intermediates to form phenols, drastically reducing the yield of the biaryl product.

  • Reagent Assembly: Add 6-Bromo-2-fluoro-3-methylbenzyl alcohol, the arylboronic acid, and K₂CO₃ to the flask. Stir for 2 minutes under Argon.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ against a positive flow of Argon. Seal the flask.

  • Thermocycling: Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block. Maintain vigorous stirring (800 RPM) to ensure the biphasic mixture acts as a pseudo-emulsion, maximizing interfacial surface area for transmetalation.

  • Self-Validating In-Process Check (at 4 hours): Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Metric: Bromine possesses two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. The starting material will exhibit a distinct M⁺ / M⁺² doublet at m/z ~218/220. The definitive proof of successful, chemoselective C-Br oxidative addition is the complete disappearance of this doublet and the emergence of a singlet mass peak corresponding to the biaryl product.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The intact benzylic alcohol ensures the product is highly UV-active (due to extended biaryl conjugation) and easily separable from non-polar homocoupled byproducts.

Advanced Applications: Sequential Derivatization

Once the primary biaryl scaffold is isolated, the intact benzylic alcohol can be leveraged for downstream complexity. Researchers can subsequently subject the purified product to direct deoxygenative arylation using Pd₂(dba)₃ and tri-2-furylphosphine (TFP) to yield complex, non-π-extended diarylmethanes[5]. This sequential approach prevents the cross-reactivity that plagues one-pot attempts and maximizes the utility of the 6-Bromo-2-fluoro-3-methylbenzyl alcohol building block.

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Application

Application Note: Strategic Utilization of 6-Bromo-2-fluoro-3-methylbenzyl alcohol in Advanced API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Application Guide Executive Summary The synthesis of complex Active Pharmaceutical Ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Application Guide

Executive Summary

The synthesis of complex Active Pharmaceutical Ingredients (APIs) requires highly functionalized, predictable building blocks. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) [1] has emerged as a privileged scaffold in modern medicinal chemistry. Its unique substitution pattern—combining a cross-coupling-ready aryl bromide, a lipophilicity-modulating fluorine atom, a steric-directing methyl group, and a versatile benzylic alcohol—enables orthogonal reactivity. This application note provides a field-validated framework for deploying this building block in multi-step API synthesis, focusing on mechanistic causality, reaction optimization, and self-validating experimental protocols.

Structural Anatomy & Reactivity Profile

Understanding the causality behind experimental choices requires a deep dive into the molecule's electronic and steric environment:

  • Aryl Bromide (C6): The primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent fluorine atom exerts an inductive electron-withdrawing effect, accelerating oxidative addition by palladium catalysts compared to unfluorinated analogs.

  • Benzylic Alcohol (C1): Serves as a synthetic handle for late-stage functionalization. It can be oxidized to an aldehyde for reductive amination or converted into a leaving group (mesylate/chloride) for SN​2 displacement.

  • Fluorine (C2): Beyond electronic modulation of the ring, the ortho-fluorine restricts the conformational rotation of the benzylic group, a critical factor in designing target molecules with specific binding pocket geometries (the "fluorine steric effect").

  • Methyl Group (C3): Provides an additional steric buttress, protecting the ring from unwanted side reactions and increasing the overall lipophilicity (LogP) of the final API scaffold.

Experimental Workflows & Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) via LC-MS or TLC are integrated to confirm intermediate generation before proceeding.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Construct a biaryl framework while preserving the benzylic alcohol.

Causality: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates the reductive elimination step, which is crucial for sterically hindered ortho-substituted aryl halides. Potassium carbonate ( K2​CO3​ ) is chosen as a mild base to prevent the degradation of the benzylic alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equiv, 10 mmol), the desired arylboronic acid (1.2 equiv, 12 mmol), and K2​CO3​ (2.5 equiv, 25 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 50 mL). The water is essential to dissolve the base and activate the boronic acid via the formation of a boronate complex.

  • Catalyst Loading: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%).

  • Reaction: Purge the flask with N2​ (3 cycles). Heat the mixture to 85°C for 4-6 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (UV active, lower Rf) confirms completion.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Benzylic Activation and Amination

Objective: Convert the coupled alcohol into a secondary/tertiary amine.

Causality: Direct amination of the alcohol is thermodynamically unfavorable. We first convert the hydroxyl group to a mesylate. Methanesulfonyl chloride (MsCl) is preferred over thionyl chloride ( SOCl2​ ) here to avoid potential fluorination side-reactions or benzylic carbocation rearrangements.

Step-by-Step Methodology:

  • Mesylation: Dissolve the biaryl alcohol intermediate (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M) at 0°C. Add Triethylamine ( Et3​N , 2.0 equiv) followed by dropwise addition of MsCl (1.2 equiv). Stir for 1 hour.

  • Validation (IPC): LC-MS analysis should show a mass shift corresponding to [M−OH+OMs]+ .

  • Amination: Concentrate the crude mesylate (do not purify, as benzylic mesylates can be unstable). Redissolve in Acetonitrile ( CH3​CN ). Add the target amine (3.0 equiv) and K2​CO3​ (2.0 equiv). Heat to 60°C for 8 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , and purify via flash column chromatography to yield the final API scaffold.

Quantitative Data Summary

The following table summarizes the optimization data for the Suzuki-Miyaura coupling (Protocol A), demonstrating the rationale behind the final conditions.

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)IPC Purity (LC-MS)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H2O9045%72%
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/H2O10068%85%
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H2O 85 92% >98%
4 Pd(dppf)Cl2​ Cs2​CO3​ THF/H2O7075%90%

Table 1: Reaction optimization for the cross-coupling of 6-Bromo-2-fluoro-3-methylbenzyl alcohol with phenylboronic acid. Entry 3 represents the validated protocol.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal reactivity workflow, demonstrating how 6-Bromo-2-fluoro-3-methylbenzyl alcohol serves as a central hub for generating diverse API scaffolds.

API_Synthesis_Workflow SM 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) Int_Biaryl Biaryl Alcohol Intermediate (Suzuki Coupling) SM->Int_Biaryl Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 Int_Aldehyde Fluorinated Benzaldehyde (Oxidation) SM->Int_Aldehyde MnO2 or Dess-Martin Periodinane Int_Mesylate Benzylic Mesylate (Activation) Int_Biaryl->Int_Mesylate MsCl, Et3N CH2Cl2, 0°C API_2 Amine-Linked API Scaffold (Reductive Amination) Int_Aldehyde->API_2 1. R-NH2 2. NaBH(OAc)3 API_1 Amine-Linked API Scaffold (SN2 Displacement) Int_Mesylate->API_1 R-NH2, K2CO3 CH3CN, 60°C

Figure 1: Orthogonal synthetic pathways utilizing 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

References

  • Appchem. (n.d.). 6-Bromo-2-fluoro-3-methylbenzyl alcohol | 1449008-31-4 | C8H8BrFO.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Sources

Method

Application Note: Hydroxyl Protection and Deprotection Strategies for 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Introduction and Strategic Rationale In modern drug discovery and complex API synthesis, polyfunctionalized aromatic building blocks are indispensable. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern drug discovery and complex API synthesis, polyfunctionalized aromatic building blocks are indispensable. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) is a highly versatile intermediate[1]. It possesses a benzylic hydroxyl group, an aryl bromide suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions), and a fluoro-methyl substitution pattern that is highly valued in medicinal chemistry for modulating lipophilicity and metabolic stability.

The Causality of Protection

When subjecting this molecule to basic organometallic conditions or oxidative environments, the free benzylic primary alcohol poses a significant liability. It can undergo unwanted oxidation to the corresponding benzaldehyde or benzoic acid, or it can interfere with palladium catalysts through competitive coordination or alkoxide formation. Therefore, masking the hydroxyl group is a mandatory strategic step[2].

The ideal protecting group must be:

  • Stable to strong bases and nucleophiles (to survive organometallic coupling).

  • Stable to palladium catalysis (no allylic/benzylic cleavage).

  • Easily removable under mild, orthogonal conditions that do not disturb newly formed carbon-carbon or carbon-heteroatom bonds.

For this substrate, Silyl Ethers (e.g., TBS) and Acetals (e.g., THP) are the most robust and field-proven choices[3].

Strategic Workflow Visualization

G A 6-Br-2-F-3-Me-BnOH B Protection (TBSCl or DHP) A->B C Pd-Catalyzed Cross-Coupling B->C D Deprotection (TBAF or H+) C->D E Functionalized Benzyl Alcohol D->E

Fig 1: Synthetic workflow for the utilization of 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Protection Strategies

Strategy A: tert-Butyldimethylsilyl (TBS) Ether Formation

Silyl ethers are the gold standard for hydroxyl protection due to their tunable steric bulk and electronic stability. The TBS group is highly stable to basic conditions and Grignard reagents[2].

Mechanistic Insight: The reaction utilizes TBSCl and imidazole in DMF or DCM. Imidazole acts as both a base to scavenge HCl and a nucleophilic catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazolium intermediate that rapidly transfers the silyl group to the benzylic alcohol.

Strategy B: Tetrahydropyranyl (THP) Acetal Formation

The THP group is an acetal formed via the acid-catalyzed addition of the benzylic alcohol to 3,4-dihydro-2H-pyran (DHP). It is exceptionally stable to strongly basic conditions and hydride reductions[3].

Mechanistic Insight: Pyridinium p-toluenesulfonate (PPTS) is used as a mild acid catalyst to protonate the enol ether of DHP, generating an oxocarbenium ion that is subsequently attacked by the benzylic alcohol.

Deprotection Strategies

Strategy A: Fluoride-Mediated TBS Cleavage

The silicon-fluorine bond (582 kJ/mol) is significantly stronger than the silicon-oxygen bond (452 kJ/mol). This thermodynamic driving force allows for the selective cleavage of TBS ethers using Tetrabutylammonium fluoride (TBAF) in THF, leaving other functional groups intact[4].

Strategy B: Mild Acidic THP Cleavage

THP ethers are readily hydrolyzed back to the alcohol and 5-hydroxypentanal using mild aqueous acid (e.g., acetic acid or catalytic p-TsOH in methanol). This method is highly orthogonal to base-stable functional groups[5].

Quantitative Data Summary

Protecting GroupReagents for ProtectionReagents for DeprotectionStability ProfileYield (Typical)
TBS Ether TBSCl, Imidazole, DMFTBAF, THFStable to bases, nucleophiles, Pd-catalysis. Labile to strong acids and fluorides.90 - 95%
THP Acetal DHP, PPTS, DCMp-TsOH, MeOHStable to strong bases, Grignards, hydrides. Labile to Lewis/Brønsted acids.85 - 92%

Self-Validating Experimental Protocols

Protocol 1: TBS Protection of 6-Bromo-2-fluoro-3-methylbenzyl alcohol
  • Preparation: Flame-dry a 100 mL round-bottom flask under argon.

  • Dissolution: Dissolve 6-Bromo-2-fluoro-3-methylbenzyl alcohol (10.0 mmol, 2.19 g) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add imidazole (25.0 mmol, 1.70 g) and stir until fully dissolved.

  • Reagent Addition: Cool the mixture to 0 °C. Add TBSCl (12.0 mmol, 1.81 g) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the starting material spot (lower Rf) should disappear.

  • Workup: Quench with water (50 mL) and extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the TBS-protected intermediate.

Protocol 2: TBAF-Mediated TBS Deprotection (Post-Coupling)
  • Preparation: Dissolve the TBS-protected, functionalized intermediate (5.0 mmol) in anhydrous THF (15 mL) under argon.

  • Reagent Addition: Cool to 0 °C. Add a 1.0 M solution of TBAF in THF (6.0 mL, 6.0 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Validation: Monitor via TLC until complete conversion to the more polar free alcohol is observed.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL).

  • Purification: Wash organics with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • University of Houston. Chem 6352 - Protecting Groups: Hydroxyl Protection. Retrieved from: [Link]

  • ResearchGate. The selective and competitive silylation of the benzyl alcohol. Retrieved from: [Link]

  • MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from:[Link]

  • National Institutes of Health (PMC). Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups. Retrieved from:[Link]

Sources

Application

Buchwald-Hartwig amination conditions for 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Application Note: Optimization of Buchwald-Hartwig Amination for 6-Bromo-2-fluoro-3-methylbenzyl Alcohol Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Buchwald-Hartwig Amination for 6-Bromo-2-fluoro-3-methylbenzyl Alcohol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodology & Experimental Protocol

Executive Summary

The functionalization of highly decorated benzenoid systems is a cornerstone of modern medicinal chemistry. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) is a highly valuable, densely functionalized building block. However, performing a Buchwald-Hartwig amination on this substrate presents a severe chemoselectivity challenge: the presence of an unprotected primary alcohol exactly ortho to the reactive bromide creates a high risk of intramolecular etherification (C-O coupling) or catalyst deactivation.

This application note details a field-proven, self-validating methodology to achieve high-yielding C-N cross-coupling while preserving the unprotected benzylic alcohol, utilizing rational ligand design and mild inorganic bases.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I approach the cross-coupling of unprotected alcohol-bearing aryl halides as a delicate kinetic balancing act. Under standard Buchwald-Hartwig conditions employing strong alkoxide bases (e.g., NaOtBu or LiHMDS), the benzylic alcohol (pKa ~ 15) is readily deprotonated. The resulting highly nucleophilic alkoxide is perfectly positioned to attack the Pd(II) intermediate, leading to rapid intramolecular reductive elimination and the formation of an undesired phthalan (dihydroisobenzofuran) derivative[1].

To circumvent this side reaction, the catalytic system must be engineered to kinetically favor C-N bond formation while thermodynamically suppressing alkoxide formation. This is achieved through a dual-control strategy:

  • Base Attenuation: Utilizing a weak, insoluble inorganic base such as Cs₂CO₃ (pKa of conjugate acid ~ 10.3) ensures that the benzylic alcohol remains predominantly protonated. While mild, Cs₂CO₃ provides sufficient basicity to deprotonate the coordinated amine during the catalytic cycle, preventing substrate decomposition and unwanted C-O coupling[2].

  • Steric Acceleration: The use of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically BrettPhos (for primary amines) or RuPhos (for secondary amines)—enforces a highly congested coordination sphere around the palladium center. This steric bulk dramatically accelerates the rate of C-N reductive elimination, effectively outcompeting any background C-O coupling pathways[3]. Furthermore, employing the Generation 3 (G3) precatalyst ensures rapid formation of the active L-Pd(0) species without requiring strong base activation.

Pathway Visualization

The following diagram illustrates the mechanistic divergence at the Pd(II) intermediate stage, dictated by the choice of base and ligand.

G A 6-Bromo-2-fluoro-3-methylbenzyl alcohol (Unprotected ortho-OH) B Oxidative Addition Pd(0) ➔ Pd(II) A->B C Pd(II) Aryl Halide Intermediate B->C D Amine + Weak Base (e.g., Cs₂CO₃) C->D E Strong Base (e.g., NaOtBu) C->E F Amine Coordination & Selective Deprotonation D->F G Alkoxide Formation (-CH₂O⁻) E->G H Fast Reductive Elimination (BrettPhos/RuPhos) F->H I Intramolecular Reductive Elimination G->I J Desired C-N Product (Amination) H->J K Undesired C-O Product (Phthalan Derivative) I->K

Figure 1: Mechanistic divergence in Buchwald-Hartwig amination of ortho-benzyl alcohol bromides.

Quantitative Reaction Optimization

The table below summarizes the optimization data, clearly demonstrating the causality between base/ligand selection and the resulting chemoselectivity.

Table 1: Optimization of Reaction Conditions for 6-Bromo-2-fluoro-3-methylbenzyl alcohol Amination

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion to C-N Product (%)Major Byproduct
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 10%Intramolecular C-O coupling
2RuPhos Pd G3 / RuPhosNaOtBu1,4-Dioxane8025%Intramolecular C-O coupling
3RuPhos Pd G3 / RuPhosCs₂CO₃1,4-Dioxane8085%None (Trace unreacted SM)
4BrettPhos Pd G3 / BrettPhosCs₂CO₃1,4-Dioxane80> 95% None

Note: Entry 4 represents the optimal conditions for primary amines, effectively suppressing the formation of the oxygen heterocycle.

Self-Validating Experimental Protocol

Synthesis of N-substituted 2-fluoro-3-methyl-6-aminobenzyl alcohol

Materials Required:

  • 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equiv, 0.5 mmol, 109.5 mg)

  • Amine (e.g., Benzylamine or Morpholine) (1.2 equiv, 0.6 mmol)

  • BrettPhos Pd G3 (2.0 mol%, 0.01 mmol, 9.1 mg)

  • BrettPhos (2.0 mol%, 0.01 mmol, 5.4 mg)

  • Cesium Carbonate (Cs₂CO₃), finely milled (2.0 equiv, 1.0 mmol, 325.8 mg)

  • 1,4-Dioxane (Anhydrous, degassed), 2.5 mL

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.

    • Validation Check: The absence of condensation on the glass and a stable vacuum gauge reading confirms vessel integrity.

  • Solid Reagent Loading: Under a positive flow of Argon, charge the tube with 6-Bromo-2-fluoro-3-methylbenzyl alcohol, BrettPhos Pd G3, BrettPhos, and Cs₂CO₃.

    • Causality Note: Adding the G3 precatalyst and ligand together ensures that upon activation, the Pd(0) species is immediately captured by the bulky phosphine, preventing the formation of inactive palladium black.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with Argon three times.

  • Liquid Reagent Addition: Inject anhydrous, degassed 1,4-Dioxane (2.5 mL) followed by the amine (if liquid) via a gas-tight syringe.

    • Validation Check: The reaction mixture will initially appear as a heterogeneous pale-yellow suspension.

  • Catalyst Activation & Reaction: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

    • Validation Check: Within 10-15 minutes, the suspension will transition to a deep red/brown color, visually validating the successful generation of the active L-Pd(0) catalytic species.

  • In-Process Monitoring: After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, and filter through a short Celite plug. Analyze via TLC (Hexanes/EtOAc 7:3) and LC-MS.

    • Validation Check: The complete consumption of the starting material (Rf ~ 0.6) and the appearance of a highly UV-active, lower-running product spot (Rf ~ 0.3) confirms reaction progression without the need for premature workup.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts and palladium residues. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure aminated benzyl alcohol.

References

  • Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: PMC - NIH URL
  • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: The Royal Society of Chemistry URL
  • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC - NIH URL

Sources

Method

Application Note: Regioselective Lithiation and Halogen-Metal Exchange of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Executive Summary In modern drug development and materials science, polyfunctionalized arenes serve as critical structural motifs. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) is an advanced building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, polyfunctionalized arenes serve as critical structural motifs. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) is an advanced building block that features three distinct handles for functionalization: an acidic benzylic alcohol, an inductively withdrawing fluorine atom, and a bromine atom primed for cross-coupling or metalation[1].

This application note provides a comprehensive guide to executing a regioselective bromine-lithium (Br-Li) exchange on this substrate. By leveraging the kinetic favorability of halogen-metal exchange over Directed Ortho Metalation (DoM), chemists can generate a highly reactive dilithio intermediate. This guide details the mechanistic causality behind reagent selection, stoichiometric control, and temperature regulation required to achieve high-yielding electrophilic trapping.

Mechanistic Principles & Causality (The "Why")

As a Senior Application Scientist, I emphasize that successful organolithium chemistry relies not just on following steps, but on understanding the underlying molecular choreography. The lithiation of 6-bromo-2-fluoro-3-methylbenzyl alcohol involves three critical mechanistic phases:

The Role of the Free Hydroxyl Group (Alkoxide Formation)

The benzylic alcohol is the most acidic site on the molecule (pKa ~ 15.5). The first equivalent of the alkyllithium reagent irreversibly deprotonates this hydroxyl group to form a lithium alkoxide. This step is not merely protective; the resulting O−Li moiety acts as a powerful Lewis basic directing group. It coordinates the lithium atom of the subsequent alkyllithium reagent, stabilizing the transition state and directing it into the spatial vicinity of the C6-Br bond.

Kinetics of Halogen-Metal Exchange vs. DoM

The mechanism of lithium-halogen exchange, first pioneered by Wittig and Gilman, is an equilibrium process driven by the thermodynamic formation of a more stable sp2 -hybridized aryllithium over an sp3 -hybridized alkyllithium[2]. While the fluorine atom at C2 could theoretically direct lithiation to the C4 position via DoM, bromine-lithium exchange is exceptionally fast at cryogenic temperatures (-78 °C). Consequently, the Br-Li exchange kinetically outcompetes any DoM pathways, ensuring strict regioselectivity at the C6 position. This allows for the regiospecific introduction of lithium at the halogenated position, avoiding anomalous direct lithiation pathways[3].

The Wurtz-Fittig Dilemma and Stoichiometric Control

A common pitfall in Br-Li exchange is the Wurtz-Fittig coupling side reaction. If n-butyllithium (n-BuLi) is used, the exchange generates 1-bromobutane. This alkyl halide is highly electrophilic and can rapidly alkylate the newly formed aryllithium, destroying the yield.

To circumvent this, tert-butyllithium (t-BuLi) is strictly required. The exchange with t-BuLi generates t-butyl bromide. A second equivalent of t-BuLi immediately acts as a strong base, performing an E2 elimination on the t-butyl bromide to yield isobutylene, isobutane, and lithium bromide. Because the alkyl halide byproduct is chemically destroyed, the aryllithium remains intact and ready for the desired electrophile.

Reagent Optimization & Quantitative Data

To visually summarize the stoichiometric requirements and the causality behind reagent selection, the following table outlines the quantitative parameters for this specific substrate.

Table 1: Stoichiometric Optimization for Br-Li Exchange of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Lithium ReagentTotal EquivalentsRole of EquivalentsIntermediate ByproductAlkylation RiskOverall Efficiency
n-BuLi 2.0 - 2.11.0 (Deprotonation) + 1.0 (Exchange)1-BromobutaneHigh (Wurtz-Fittig coupling)Poor
sec-BuLi 2.0 - 2.11.0 (Deprotonation) + 1.0 (Exchange)2-BromobutaneModerate Moderate
t-BuLi 3.0 - 3.1 1.0 (Deprotonation) + 2.0 (Exchange & Elimination)t-Butyl bromide (Rapidly eliminated)Minimal (Byproduct destroyed)Excellent

Note: A total of 3.0 to 3.1 equivalents of t-BuLi is the mathematical absolute for this substrate to ensure complete alkoxide formation (1 eq) and clean Br-Li exchange (2 eq).

Experimental Workflow

Workflow SM 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) Alkoxide Lithium Alkoxide Intermediate (O-Li Formation) SM->Alkoxide 1.0 eq t-BuLi -78°C, THF (Deprotonation) Aryllithium Dilithio Intermediate (C6-Li, C1-OLi) Alkoxide->Aryllithium 2.0 eq t-BuLi -78°C, THF (Br-Li Exchange) Trapped Functionalized Alkoxide (e.g., Formyl Intermediate) Aryllithium->Trapped Electrophile (E+) e.g., DMF -78°C to RT Product 6-Substituted-2-fluoro-3-methylbenzyl alcohol (Target Compound) Trapped->Product NH4Cl (aq) (Quench & Protonation)

Figure 1: Mechanistic workflow of step-wise lithiation, Br-Li exchange, and electrophilic trapping.

Validated Protocol: Synthesis of 3-Fluoro-2-(hydroxymethyl)-4-methylbenzaldehyde

This protocol describes the trapping of the dilithio intermediate with N,N-Dimethylformamide (DMF) to yield a highly functionalized benzaldehyde.

Required Materials
  • Substrate: 6-Bromo-2-fluoro-3-methylbenzyl alcohol (2.19 g, 10.0 mmol)

  • Reagent: t-Butyllithium (1.7 M solution in pentane, 18.2 mL, 31.0 mmol)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.16 mL, 15.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL, inhibitor-free)

  • Quench: Saturated aqueous Ammonium Chloride ( NH4​Cl ) (20 mL)

Step-by-Step Procedure
  • Preparation & Purging: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with high-purity argon. Repeat the vacuum/argon cycle three times to ensure a strictly anhydrous environment.

  • Substrate Dissolution: Add 6-Bromo-2-fluoro-3-methylbenzyl alcohol (2.19 g, 10.0 mmol) to the flask, followed by anhydrous THF (50 mL). Stir to dissolve.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation & Exchange: Using a chemically resistant gas-tight syringe, add t-BuLi (1.7 M in pentane, 18.2 mL, 31.0 mmol) dropwise down the inner wall of the flask over 20 minutes. Crucial: Maintain the internal temperature strictly below -70 °C to prevent the aryllithium from abstracting protons from the THF solvent.

  • Intermediate Aging: Stir the reaction mixture at -78 °C for exactly 30 minutes to ensure complete halogen-metal exchange and the elimination of t-butyl bromide.

  • Electrophilic Trapping: Add anhydrous DMF (1.16 mL, 15.0 mmol) rapidly in one portion.

  • Warming: Remove the dry ice/acetone bath. Allow the reaction mixture to slowly warm to room temperature over the course of 1 hour.

  • Quenching & Workup: Cool the flask to 0 °C using an ice bath and carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise. Transfer the biphasic mixture to a separatory funnel, extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

In-Process Controls (Self-Validating Steps)
  • Titration Check: Always titrate the t-BuLi solution (e.g., using diphenylacetic acid) immediately prior to use. Using less than 3.0 equivalents will result in incomplete exchange; using more than 3.2 equivalents risks unwanted DoM at the C4 position.

  • Visual Validation: Upon the addition of the final equivalent of t-BuLi, the solution will undergo a distinct color change from colorless to a vibrant deep yellow/orange. This chromic shift is a self-validating indicator that the highly conjugated dilithio intermediate has successfully formed. If the solution remains colorless, the exchange has failed, likely due to moisture contamination or degraded t-BuLi.

References

  • Macmillan Group : The Mechanism of Lithium-Halogen Exchange. Princeton University.[2] URL: [Link]

  • Beilstein Journal of Organic Chemistry : Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. PubMed Central (PMC). URL:[Link]

  • Indian Academy of Sciences : Organo-lithiation and halogen metal exchange reactions in organic synthesis. Journal of Chemical Sciences.[3] URL:[Link]

Sources

Application

Esterification reaction protocols involving 6-Bromo-2-fluoro-3-methylbenzyl alcohol

An Application Note and Comprehensive Protocols for the Esterification of 6-Bromo-2-fluoro-3-methylbenzyl alcohol Abstract This technical guide provides researchers, scientists, and drug development professionals with de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocols for the Esterification of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Abstract

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the esterification of 6-Bromo-2-fluoro-3-methylbenzyl alcohol. This substituted benzyl alcohol presents unique challenges due to potential steric hindrance from its ortho-substituents and the electronic effects of its halogen atoms. This document outlines three robust methods for its conversion to a variety of ester derivatives: the classic Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction. Each protocol is presented with a focus on the underlying chemical principles, causality behind experimental choices, and practical insights for successful execution and purification.

Introduction: The Strategic Importance of Esterification

Esterification is a cornerstone transformation in organic synthesis, pivotal in the fields of medicinal chemistry, materials science, and fragrance development. Esters are common functional groups in active pharmaceutical ingredients (APIs), acting as prodrugs to enhance bioavailability or serving as key intermediates in complex molecular syntheses.

The substrate, 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS 1449008-31-4), is a functionalized aromatic building block. The presence of bromo, fluoro, and methyl groups offers multiple points for further chemical modification, making its ester derivatives valuable intermediates. However, the substitution pattern, particularly the ortho-bromo group, can introduce steric hindrance that may impede standard esterification procedures. This guide provides a comparative analysis of suitable methods to overcome these challenges.

Comparative Overview of Selected Esterification Protocols

The choice of an esterification method is dictated by the substrate's sensitivity, steric environment, and the desired scale of the reaction. Here, we compare three protocols with differing mechanisms and operational conditions, providing a framework for method selection.

MethodKey ReagentsCatalystTemperatureKey AdvantagesKey Disadvantages
Fischer-Speier Carboxylic Acid, Alcohol (excess)Strong Acid (H₂SO₄, p-TsOH)RefluxInexpensive, simple setup, scalable.Harsh conditions (acid, heat), equilibrium-limited, potential for side reactions.[1][2]
Steglich Carboxylic Acid, Alcohol, DCC or EDCDMAP (catalytic)0°C to RTMild, neutral conditions, high yields, suitable for sterically hindered and acid-sensitive substrates.[3][4]Stoichiometric urea byproduct can complicate purification; coupling agents are allergens.[5]
Mitsunobu Carboxylic Acid, Alcohol, PPh₃, DEAD or DIADNone0°C to RTVery mild, neutral conditions, high functional group tolerance.[6][7]Stoichiometric byproducts (PPh₃O, hydrazine derivative) require careful purification; reagents are hazardous.[8]

Protocol I: Fischer-Speier Esterification

This method relies on the principle of Le Châtelier to drive a reversible reaction toward the product.[2] By using a large excess of the carboxylic acid or removing the water byproduct, high conversion can be achieved. For a benzylic alcohol, which can be sensitive to strong acid, using a catalytic amount of a milder acid like p-toluenesulfonic acid (p-TsOH) is often preferred over concentrated sulfuric acid to minimize polymerization.[9]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves protonation of the carboxylic acid carbonyl, increasing its electrophilicity, followed by nucleophilic attack from the alcohol.

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 eq.), the desired carboxylic acid (1.5 - 2.0 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 5 mL per mmol of alcohol).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the equilibrium towards the ester. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically requires 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acid catalyst and excess carboxylic acid).

    • Water.

    • Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of the organic layer in the aqueous phase).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol II: Steglich Esterification

Developed by Steglich and Neises, this method is exceptionally effective for sterically hindered substrates and operates under mild, neutral conditions at room temperature.[4] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][5]

Reaction Mechanism: Steglich Esterification

The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt. The alcohol then displaces DMAP to form the desired ester.[4]

Steglich_Esterification Acid R-COOH Acylisourea O-Acylisourea Intermediate Acid->Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Active Ester) Acylisourea->Acylpyridinium + DMAP DCU DCU Acylisourea->DCU Side Reaction (N-acylurea) DMAP DMAP Ester Ester Acylpyridinium->Ester + ArCH₂OH - DMAP Alcohol ArCH₂OH

Caption: Catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol
  • Setup: In a dry, argon-flushed round-bottom flask, dissolve 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 eq.), the carboxylic acid (1.1 eq.), and DMAP (0.1-0.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL per mmol of alcohol).

  • Reagent Addition: Cool the stirred solution to 0°C in an ice bath. Add DCC (1.1 eq.) or EDC (1.1 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If using DCC, filter off the DCU precipitate and wash the solid with a small amount of fresh DCM.

    • If using EDC, the work-up is aqueous. Transfer the reaction mixture to a separatory funnel.

    • Wash the organic solution sequentially with 0.5 M HCl solution (to remove residual DMAP and any EDC-urea), saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to remove any remaining urea byproduct and other impurities.

Protocol III: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, under exceptionally mild and neutral conditions.[6] It proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at a chiral center; for our achiral benzylic alcohol, this feature is not relevant but underscores the reaction's controlled mechanism.[10] The classic reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Reaction Mechanism: Mitsunobu Reaction

PPh₃ and DEAD react to form a phosphonium salt. The alcohol attacks the phosphorus atom, displacing the hydrazine derivative and forming an alkoxyphosphonium salt, which is a superb leaving group. The carboxylate, acting as the nucleophile, then displaces the triphenylphosphine oxide in an SN2 fashion.[7]

Mitsunobu_Reaction Start PPh₃ + DEAD + R-COOH + ArCH₂OH Betaine Betaine Formation (PPh₃ + DEAD) Start->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Formation Betaine->Alkoxyphosphonium + ArCH₂OH SN2 SN2 Attack by R-COO⁻ Alkoxyphosphonium->SN2 Activation of Alcohol Products Ester + PPh₃O + DEAD-H₂ SN2->Products

Caption: Simplified workflow of the Mitsunobu Reaction.

Detailed Experimental Protocol
  • Setup: To a dry, argon-flushed round-bottom flask, add a solution of 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 mL per mmol of alcohol).

  • Reagent Addition: Cool the stirred solution to 0°C in an ice bath. Slowly add DEAD or DIAD (1.5 eq.) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Purification: The primary challenge of the Mitsunobu reaction is the separation of the product from the stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazine). Direct purification by silica gel column chromatography is the most common method. A less polar solvent system (e.g., higher percentage of hexanes) at the beginning of the elution will help separate the desired ester from the more polar byproducts.

Conclusion

The successful esterification of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is achievable through several reliable methods. For large-scale, cost-effective synthesis where the substrate is stable, a well-optimized Fischer-Speier esterification is a viable option. For substrates with acid-sensitive functional groups or when dealing with significant steric hindrance, the Steglich esterification offers a mild and highly effective alternative. Finally, for maximum functional group tolerance and mildness, particularly on a smaller scale for complex intermediates, the Mitsunobu reaction is an excellent, albeit more costly, choice that requires more rigorous purification. The protocols and insights provided herein serve as a robust starting point for researchers to successfully synthesize the desired ester derivatives for their specific applications in drug discovery and development.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction.... Retrieved from [Link][11]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link][12]

  • Dunn, P. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link][3]

  • Orlińska, B., et al. (2017). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. Organic & Biomolecular Chemistry. Retrieved from [Link][8]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link][10]

  • Volwiler, E. H., & Vliet, E. B. (1921). Preparation and Hydrolysis of Benzyl Esters. Journal of the American Chemical Society. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link][4]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link][14]

  • Sciencemadness.org. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link][9]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link][2]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link][5]

Sources

Method

Application Note: Rational Drug Design and Late-Stage Functionalization using 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) [2] Executive Summary In modern fragment-based drug discovery (FB...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) [2]

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the selection of densely functionalized aromatic building blocks is critical for navigating complex structure-activity relationships (SAR). 6-Bromo-2-fluoro-3-methylbenzyl alcohol represents a highly versatile, polyfunctional scaffold. By strategically positioning a halogen (bromine) for cross-coupling, a fluorine atom for metabolic and conformational control, and a benzylic alcohol for divergent functionalization, this intermediate serves as a cornerstone for synthesizing advanced heterocyclic therapeutics, including targeted kinase inhibitors[1].

This application note details the physicochemical rationale behind this specific substitution pattern, provides validated protocols for its synthetic manipulation, and illustrates its integration into pharmacological workflows.

Physicochemical Profiling & Structural Rationale

The utility of 6-bromo-2-fluoro-3-methylbenzyl alcohol lies in the synergistic effects of its substituents. As an Application Scientist, it is vital to understand why this specific substitution pattern is chosen over simpler benzyl alcohols:

  • The C2-Fluorine (Metabolic & Electronic Control): Fluorine at the ortho position exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent benzylic hydroxyl group. This alters the hydrogen-bond donating capacity of the alcohol, often improving target binding kinetics. Furthermore, the C2-fluorine blocks cytochrome P450-mediated aromatic oxidation, enhancing the metabolic half-life of the final drug candidate.

  • The C6-Bromine (Synthetic Handle): The bromine atom serves as a highly selective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its position sterically shields the benzylic carbon, which can prevent premature metabolic glucuronidation of the alcohol in in vivo models.

  • The C3-Methyl (Conformational Locking): The methyl group provides a localized hydrophobic "bump." In kinase inhibitor design, this methyl group frequently occupies small, lipophilic gatekeeper pockets within the ATP-binding cleft. Additionally, the steric bulk of the methyl group restricts the rotational freedom of the adjacent fluorine, locking the aromatic ring into a preferred bioactive conformation.

  • The Benzyl Alcohol (Divergent Node): The primary alcohol can be retained as a hydrogen-bond donor, oxidized to an aldehyde for cyclization reactions (e.g., quinazoline synthesis)[1], or converted into a leaving group (mesylate/halide) for nucleophilic substitution.

Experimental Workflows & Validated Protocols

The following protocols detail the transformation of 6-bromo-2-fluoro-3-methylbenzyl alcohol into advanced intermediates. Every step is designed as a self-validating system to ensure high fidelity in process chemistry.

Protocol A: Chemoselective Oxidation to the Aldehyde

Objective: Convert the benzylic alcohol to 6-bromo-2-fluoro-3-methylbenzaldehyde, a critical precursor for telescoping quinazoline syntheses [1]. Causality & Rationale: Aldehydes are required for downstream condensation reactions. Manganese dioxide (MnO₂) is selected over Swern or Dess-Martin oxidants because it is strictly chemoselective for benzylic alcohols, preventing over-oxidation to the benzoic acid. Furthermore, the heterogeneous nature of MnO₂ allows for a simple filtration workup, which is essential for rapid telescoping into subsequent cyclization steps without extensive purification.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 6-bromo-2-fluoro-3-methylbenzyl alcohol in 50 mL of anhydrous dichloromethane (DCM). Rationale: DCM ensures complete solubility and is entirely inert to MnO₂.

  • Reagent Addition: Add 100.0 mmol (10.0 eq) of activated MnO₂ in a single portion. Rationale: A large stoichiometric excess is required because the reaction occurs solely at the solid-liquid interface of the MnO₂ particles.

  • Reaction Monitoring: Stir the black suspension vigorously at 25 °C for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). Validation: The electron-withdrawing C2-fluorine slightly retards the oxidation rate compared to unsubstituted analogues; ensure complete consumption of the starting material (Rf ~0.2) to the higher-running aldehyde (Rf ~0.6).

  • Workup: Filter the suspension through a 2-inch pad of Celite to remove manganese salts. Wash the filter cake with an additional 50 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde as a pale yellow solid. The product is typically >95% pure by NMR and can be used directly in downstream telescoping processes.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple the C6-bromide with an aryl boronic acid to construct a biaryl framework while preserving the benzylic alcohol. Causality & Rationale: The C6-bromine is sterically hindered by the adjacent benzylic alcohol. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh conditions that degrade the alcohol. We utilize Pd2​(dba)3​ paired with XPhos (a bulky Buchwald dialkylbiaryl phosphine ligand). XPhos facilitates oxidative addition into the hindered C-Br bond and accelerates reductive elimination. K3​PO4​ is chosen as the base because it provides sufficient alkalinity for transmetalation without causing base-catalyzed side reactions at the benzylic position.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 6-bromo-2-fluoro-3-methylbenzyl alcohol (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and anhydrous K3​PO4​ (2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.

  • Heating: Heat the reaction mixture to 90 °C under an argon atmosphere for 8 hours.

  • Validation (LC-MS): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the brominated isotope pattern (M and M+2 peaks of equal intensity) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the Suzuki-Miyaura coupling (Protocol B), demonstrating the necessity of the XPhos ligand for this specific hindered scaffold.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/H₂O9015%Poor conversion due to steric hindrance at C6.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/H₂O9042%Moderate conversion; some protodeboronation noted.
3 Pd2​(dba)3​ / SPhos K3​PO4​ Dioxane/H₂O9068%Good conversion, but incomplete after 12h.
4 Pd2​(dba)3​ / XPhos K3​PO4​ Dioxane/H₂O 90 91% Optimal. Rapid oxidative addition; clean profile.

Visualizations of Workflows and Pharmacology

Divergent Synthetic Workflow

The diagram below illustrates how 6-bromo-2-fluoro-3-methylbenzyl alcohol acts as a divergent node in medicinal chemistry. It can be oxidized for telescoping into quinazoline cores [1] or cross-coupled to form biaryl systems.

SyntheticWorkflow SM 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) Ox Chemoselective Oxidation (MnO2, DCM) SM->Ox Coupling Pd-Catalyzed Suzuki Coupling (Pd2(dba)3, XPhos) SM->Coupling Aldehyde 6-Bromo-2-fluoro-3-methylbenzaldehyde Ox->Aldehyde Quinazoline Quinazoline Core Synthesis (Kinase Inhibitor Scaffold) Aldehyde->Quinazoline Telescoping Process Biaryl C6-Biaryl Benzyl Alcohol Coupling->Biaryl LateStage Late-Stage Functionalization (Mesylation / Amination) Biaryl->LateStage Divergent Synthesis

Caption: Divergent synthetic pathways utilizing 6-bromo-2-fluoro-3-methylbenzyl alcohol as a core scaffold.

Pharmacological Application: Kinase Inhibition Pathway

Derivatives synthesized from this scaffold (such as highly substituted quinazolines) are frequently deployed as targeted kinase inhibitors (e.g., targeting Pim kinases or EGFR). The diagram below maps the logical signaling pathway disrupted by these scaffold-derived therapeutics.

Pathway Drug Scaffold-Derived Kinase Inhibitor Kinase Target Kinase (e.g., Pim/EGFR) Drug->Kinase Binds ATP Pocket (Inhibits) BAD Pro-apoptotic Proteins (BAD) Kinase->BAD Phosphorylates (Inactivates) Bcl2 Anti-apoptotic Proteins (Bcl-2) BAD->Bcl2 Binds & Inhibits Apoptosis Apoptosis / Tumor Cell Death Bcl2->Apoptosis Prevents

Caption: Mechanism of action for scaffold-derived kinase inhibitors inducing tumor cell apoptosis.

References

  • Nishimura, K., & Saitoh, T. (2016). Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries Using Design of Experiment. Chemical and Pharmaceutical Bulletin, 64(7), 1043-1046. URL:[Link]

Application

Application Note: Catalytic Etherification Strategies for Highly Hindered, Deactivated Benzylic Alcohols

Target Substrate: 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4)[1] Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Substrate Profiling The molecule 6-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4)[1] Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Substrate Profiling

The molecule 6-Bromo-2-fluoro-3-methylbenzyl alcohol presents a formidable challenge in synthetic organic chemistry. As a highly functionalized building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics, its etherification is a critical path in structure-activity relationship (SAR) campaigns.

However, this specific substrate suffers from a dual-mode deactivation:

  • Severe Steric Shielding: The benzylic carbon is flanked by a fluorine atom at the C2 position and a bulky bromine atom at the C6 position. This 2,6-disubstitution creates a steric cleft that effectively blocks the trajectory for standard SN​2 nucleophilic attack.

  • Electronic Deactivation: Direct dehydrative etherification typically relies on the transient formation of a benzylic carbocation ( SN​1 pathway). The strong electron-withdrawing inductive effects (-I) of both the fluorine and bromine atoms severely destabilize this carbocation intermediate. Recent kinetic analyses of catalytic etherifications confirm that electron-deficient benzyl alcohols heavily resist direct substitution[2].

  • Chemoselectivity Risks: The presence of the aryl bromide bond precludes the use of standard Palladium(0) or Copper(I) catalysts at elevated temperatures, as these transition metals readily undergo oxidative addition into the C-Br bond, leading to unwanted Buchwald-Hartwig or Ullmann-type cross-coupling oligomers.

Mechanistic Rationale & Catalyst Selection

To successfully etherify this substrate, we must bypass its inherent deactivation using orthogonal catalytic strategies.

Approach A: Super-Lewis Acid Catalyzed Dehydrative Etherification

While traditional Lewis acids fail to activate deactivated benzylic alcohols, highly oxophilic Lewis acids such as Iron(III) chloride ( FeCl3​ ) in highly polar, non-coordinating solvents (e.g., propylene carbonate) can force the ionization of the benzylic C-O bond[3]. This method acts directly on the alcohol as an electrophile but requires elevated temperatures and is best suited for synthesizing symmetrical ethers or reacting with simple, unhindered aliphatic alcohols.

Approach B: Catalytic O-Alkylation via Trichloroacetimidates (Recommended)

To achieve high yields at ambient temperatures, we invert the reactivity paradigm. Instead of breaking the hindered benzylic C-O bond, the benzylic alcohol acts as a nucleophile. By reacting the substrate with an alkyl trichloroacetimidate activated by a trace amount of Brønsted acid (Trifluoromethanesulfonic acid, TfOH), the bond formation occurs at the unhindered alkyl group. This completely bypasses the steric wall at the benzylic center and preserves the fragile C-Br bond.

Mechanistic_Pathways Substrate 6-Bromo-2-fluoro-3-methylbenzyl alcohol (Sterically Hindered & Deactivated) PathA Pathway A: Direct Dehydrative (Alcohol as Electrophile) Substrate->PathA PathB Pathway B: O-Alkylation (Alcohol as Nucleophile) Substrate->PathB LA_Complex FeCl3 / Lewis Acid Activation Requires High Temp PathA->LA_Complex TCA_Activation TfOH Activation of Alkyl Trichloroacetimidate PathB->TCA_Activation Carbocation Destabilized Carbocation (Due to -F and -Br) LA_Complex->Carbocation EtherA Ether Product (Moderate Yield) Carbocation->EtherA NucleophilicAttack O-Attack on Alkyl Group (Sterics Bypassed) TCA_Activation->NucleophilicAttack EtherB Ether Product (High Yield) NucleophilicAttack->EtherB

Mechanistic divergence in the catalytic etherification of sterically hindered benzylic alcohols.

Experimental Protocols (Self-Validating Systems)

Protocol 1: TfOH-Catalyzed O-Alkylation (High-Yielding Pathway)

Causality: Trichloroacetimidates are highly reactive alkylating agents. Upon protonation by a catalytic amount of TfOH (1 mol%), they release trichloroacetamide, generating a highly reactive electrophile that the hindered 6-Bromo-2-fluoro-3-methylbenzyl alcohol can easily trap.

Reagents:

  • 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equiv, 10 mmol)

  • Alkyl trichloroacetimidate (1.2 equiv, 12 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (0.01 equiv, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with dry Nitrogen ( N2​ ). Strict anhydrous conditions are required to prevent the competitive hydrolysis of the trichloroacetimidate reagent.

  • Substrate Solubilization: Dissolve 10 mmol of 6-Bromo-2-fluoro-3-methylbenzyl alcohol and 12 mmol of the chosen alkyl trichloroacetimidate in 50 mL of anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the self-condensation of the trichloroacetimidate.

  • Catalyst Infusion: Dropwise, add a solution of TfOH (1 mol% in 1 mL DCM). The reaction will typically turn slightly yellow.

  • In-Process Control (IPC): Stir for 2 hours at 0 °C, then allow to warm to ambient temperature. Monitor the disappearance of the benzyl alcohol via TLC (Hexanes/EtOAc 8:2) or HPLC.

  • Quench & Isolation: Once conversion >95% is achieved, quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Causality: Immediate neutralization prevents acid-catalyzed ether cleavage. Extract the aqueous layer with DCM (2 x 20 mL), dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography to yield the pure ether.

Exp_Workflow Step1 1. Substrate Prep Anhydrous DCM N2 Atmosphere Step2 2. Reagent Addition Trichloroacetimidate (1.2 equiv) Step1->Step2 Step3 3. Catalyst Infusion TfOH (1 mol%) at 0 °C Step2->Step3 Step4 4. IPC Monitoring HPLC / TLC (Check conversion) Step3->Step4 Step5 5. Quench & Isolate NaHCO3 (aq) Column Chromatography Step4->Step5

Step-by-step workflow for the TfOH-catalyzed O-alkylation of hindered benzylic alcohols.
Protocol 2: Iron(III)-Catalyzed Direct Dehydrative Etherification (Green Pathway)

Causality: For applications requiring green chemistry profiles, FeCl3​⋅6H2​O acts as an environmentally benign Lewis acid[3]. Propylene carbonate stabilizes the highly destabilized carbocation transition state.

Step-by-Step Methodology:

  • Charge a sealed tube with 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equiv), the target aliphatic alcohol (3.0 equiv, acting as both reactant and co-solvent), and FeCl3​⋅6H2​O (10 mol%).

  • Add propylene carbonate (1.0 M relative to the benzyl alcohol).

  • Heat the mixture to 100 °C for 12–24 hours. Note: Due to the electron-withdrawing halogens, temperatures below 100 °C will result in <10% conversion.

  • Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove the propylene carbonate. Purify via chromatography.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of various catalytic etherification methods when applied specifically to highly deactivated substrates like 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Catalytic MethodActive CatalystReaction Role of Benzyl AlcoholTemp (°C)Expected Yield (%)Chemoselectivity (C-Br Preservation)Scalability
Trichloroacetimidate TfOH (1 mol%)Nucleophile0 to 2585 - 95% ExcellentHigh
Green Dehydrative [3] FeCl3​ (10 mol%)Electrophile10045 - 60% HighModerate
TCT / DMSO [4]Carbocation-basedElectrophile80< 30% Poor (Degradation)Low
Rare Earth Triflate [5] Bi(OTf)3​ (5 mol%)Electrophile80 - 11050 - 65% ModerateModerate

Data Synthesis: As demonstrated, forcing the deactivated substrate to act as an electrophile (Methods 2, 3, 4) results in significant yield penalties due to the 2,6-disubstitution and halogen-induced destabilization. The TfOH-catalyzed method bypasses these limitations entirely.

References

  • Rare Earth Metal Trifluoromethanesulfonates Catalyzed Benzyl-Etherification. Chemical and Pharmaceutical Bulletin.[Link]

  • Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology.[Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.[Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for Sterically Hindered Aryl Bromides

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter substrates that defy standard cross-coupling conditions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter substrates that defy standard cross-coupling conditions. 1[1] (CAS: 1449008-31-4) is a prime example of a highly challenging substrate.

Structurally, the reactive C6-bromide is flanked directly by the C1-benzylic alcohol, creating a sterically congested, pseudo-di-ortho substituted environment. This proximity severely retards the oxidative addition of palladium and introduces the risk of catalyst poisoning via alkoxide coordination. This guide provides field-proven, mechanistically grounded solutions to optimize your catalyst loading down to <0.5 mol% while maximizing yield.

OptimizationLogic Issue Steric Hindrance at C-Br (Ortho -CH2OH Group) OxAdd Slow Oxidative Addition Issue->OxAdd RedElim Sluggish Reductive Elimination Issue->RedElim Ligand Apply Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) OxAdd->Ligand RedElim->Ligand ActiveCat Formation of 12e- Pd(0)L Highly Reactive Species Ligand->ActiveCat Base Select Mild Base (K3PO4) To Prevent Alkoxide Poisoning Success Optimized Loading (<0.5 mol%) High Yield Base->Success ActiveCat->Base

Fig 1: Logical workflow for overcoming steric and electronic bottlenecks in hindered aryl bromides.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Pd(PPh₃)₄ catalyst failing or requiring >5 mol% loading for this substrate?

Causality & Mechanism: Standard tetrakis(triphenylphosphine)palladium(0) is an 18-electron complex that dissociates into a 14-electron active species. For sterically demanding substrates like, the spatial bulk of the adjacent -CH₂OH group severely retards the oxidative addition step. Furthermore, triphenylphosphine lacks the steric bulk required to force the subsequent reductive elimination step, causing the catalytic cycle to stall[2].

Solution: Transition to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). These ligands promote the formation of a highly reactive, coordinatively unsaturated 12-electron Pd(0)L species. This forces the reductive elimination step via steric crowding, allowing you to drop the catalyst loading to <0.5 mol%[2]. Research has demonstrated that NHC ligands with flexible steric bulk can even enable room-temperature Suzuki couplings of highly hindered aryl halides[3].

Q2: Does the unprotected benzylic alcohol (-CH₂OH) interfere with the palladium catalyst?

Causality & Mechanism: Yes. Because the benzylic alcohol is positioned ortho to the reactive bromide, it acts as a competitive coordinating group. If you use a strong base (e.g., NaOtBu or KOtBu), the alcohol is easily deprotonated. The resulting alkoxide strongly coordinates to the Pd(II) intermediate, forming a stable palladacycle. This "catalyst poisoning" stalls the transmetalation step, requiring massive catalyst loadings to compensate.

Solution: Modulate your base strength. Use a moderately strong, insoluble inorganic base like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., Dioxane/H₂O)[4]. This provides enough basicity to activate the boronic acid (forming the reactive boronate species) without fully deprotonating the benzylic alcohol, keeping the palladium center free for the primary catalytic cycle[2].

Q3: How do I optimize the ligand-to-palladium (L:Pd) ratio for this specific substrate?

Causality & Mechanism: While a 1:1 or 2:1 L:Pd ratio is standard in many protocols, sterically hindered substrates require precise tuning to prevent palladium black precipitation while avoiding catalyst oversaturation.

Solution: For specialized bulky ligands like biphenylene-substituted ruthenocenylphosphines (R-Phos) or Buchwald ligands, maintaining a strict 1.2:1 to 2:1 ratio of Ligand to Pd ensures that the active Pd(0) species remains stabilized. Literature indicates that for highly hindered aryl bromides, optimizing this ratio is critical for maintaining catalyst longevity at elevated temperatures, allowing loadings as low as 0.05 mol%[5].

Quantitative Data: Catalyst System Comparison

The following table summarizes the impact of different catalyst systems on sterically hindered aryl bromides, demonstrating why ligand and base selection is more critical than simply increasing palladium loading.

Catalyst SystemLigand TypeBase / SolventPd LoadingSubstrate HindranceExpected Yield
Pd(PPh₃)₄Standard PhosphineNa₂CO₃ / Toluene5.0 mol%High (ortho-CH₂OH)< 20% (Stalled)
Pd(OAc)₂ + SPhosBulky Biaryl PhosphineK₃PO₄ / Dioxane-H₂O0.5 mol%High (ortho-CH₂OH)> 90%
Pd(OAc)₂ + IPrN-Heterocyclic CarbeneCs₂CO₃ / THF0.1 mol%High (ortho-CH₂OH)> 92%
Pd₂(dba)₃ + R-PhosRuthenocenylphosphineK₃PO₄ / Toluene0.05 mol%Extreme (di-ortho)> 95%

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is designed as a self-validating system . Every critical step includes an observable metric or analytical check to ensure the operator does not proceed with a failed reaction.

Workflow Prep 1. Pre-activation Pd(OAc)2 + Ligand Val1 Check: Color Shift (Yellow -> Red/Brown) Prep->Val1 React 2. Substrate & Base Addition at 80°C Val1->React Val2 Check: GC/MS at t=0 (Internal Standard) React->Val2 Monitor 3. Reaction Progression Val2->Monitor Val3 Check: LC-MS at 1h & 4h (Target >95% Conv.) Monitor->Val3 Quench 4. Quench & Workup Val3->Quench

Fig 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling reactions.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (The "Active Species" Check)

  • Action: In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd(OAc)₂ (0.5 mol%) and SPhos ligand (1.0 mol%). Add 2 mL of anhydrous, degassed 1,4-dioxane.

  • Causality: Pre-mixing the Pd(II) salt with the bulky electron-rich phosphine reduces Pd(II) to the active Pd(0)L species before introducing the sterically hindered substrate, preventing premature catalyst degradation.

  • Validation Check: Observe a distinct color shift from yellow/orange to a deep red/brown solution within 10-15 minutes. Do not proceed if the solution remains pale yellow or if black precipitate forms immediately.

Step 2: Substrate & Base Assembly (The "Poison Prevention" Step)

  • Action: To the active catalyst solution, add 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equiv), the arylboronic acid (1.5 equiv), and an internal standard (e.g., dodecane, 0.1 equiv). Finally, add a degassed aqueous solution of K₃PO₄ (2.5 equiv).

  • Causality: Adding the base as an aqueous solution creates a biphasic system. K₃PO₄ is strong enough to form the reactive arylboronate intermediate but weak enough to leave the ortho-benzylic alcohol protonated, preventing alkoxide-driven catalyst poisoning[2].

  • Validation Check: Pull a 10 µL aliquot from the organic layer, dilute in EtOAc, and run a baseline GC-MS (t=0) to establish the exact ratio of substrate to the internal standard.

Step 3: Thermal Activation & Monitoring

  • Action: Seal the flask and heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm).

  • Causality: High-speed stirring is critical in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

  • Validation Check: At t=1 hour, perform an LC-MS check against the internal standard. You should observe >50% conversion. If conversion is <10% and palladium black has precipitated, the L:Pd ratio was insufficient or oxygen breached the system.

Step 4: Quench and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Filter through a short pad of Celite to remove residual palladium.

  • Causality: Rapid removal of Pd prevents late-stage catalyzed side reactions (like homocoupling or alcohol oxidation) during solvent evaporation.

References

  • [Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides] Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature] Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.) URL:[Link]

  • [A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols] Source: Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nucleophilic Substitutions of 6-Bromo-2-fluoro-3-methylbenzyl Alcohol

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that benzylic positions are typically highly reactive. However, 6-Bromo-2-fluoro-3-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that benzylic positions are typically highly reactive. However, 6-Bromo-2-fluoro-3-methylbenzyl alcohol presents a unique synthetic nightmare. This guide provides an in-depth mechanistic analysis and field-proven, self-validating protocols to overcome the severe low conversion rates associated with this specific building block.

Mechanistic Analysis: Why is this Substrate Failing?

Before troubleshooting, we must understand the causality behind the failure. The benzylic carbon in this molecule is flanked by a fluorine atom at C2 and a bromine atom at C6.

  • Steric Wall (SN2 Failure): Bromine has a large van der Waals radius (1.85 Å). Combined with the rigid aromatic ring and the C2-fluorine, this di-ortho substitution creates a physical barrier that blocks the 180° Bürgi-Dunitz trajectory required for an incoming nucleophile, severely impeding 1[1].

  • Electronic Deactivation (SN1 Failure): Both fluorine and bromine are highly electronegative. They exert a strong inductive withdrawal ( −I effect) that pulls electron density away from the benzylic position. This destabilizes any incipient carbocation, raising the activation energy and making SN1 pathways highly unfavorable.

Mechanism Substrate 6-Bromo-2-fluoro- 3-methylbenzyl alcohol Steric Di-ortho Substitution (2-Fluoro, 6-Bromo) Substrate->Steric Electronic Inductive Withdrawal (-I effect of F, Br) Substrate->Electronic SN2Block Blocks Backside Trajectory (SN2 Fails) Steric->SN2Block SN1Block Destabilizes Benzylic Carbocation (SN1 Fails) Electronic->SN1Block Solution1 Use Small, Highly Reactive Electrophiles SN2Block->Solution1 Solution2 Finkelstein Activation (TBAI Additive) SN1Block->Solution2

Caption: Mechanistic barriers and targeted solutions for hindered benzyl alcohol substitution.

Frequently Asked Questions (FAQs)

Q1: I am trying to activate the alcohol using Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl), but I recover 100% starting material. What is wrong? A: You are encountering an activation failure due to reagent bulk. Bulky sulfonyl chlorides like TsCl cannot physically access the hydroxyl oxygen due to the steric shielding of the ortho-bromine and ortho-fluorine atoms. To resolve this, you must switch to smaller, highly reactive halogenating agents like Thionyl Chloride ( SOCl2​ ) or utilize the Appel reaction ( CBr4​/PPh3​ ). Alternatively,2 can force the esterification of highly hindered alcohols[2].

Q2: I successfully converted the alcohol to the benzyl bromide, but my amine nucleophile won't react with it. How can I drive the substitution? A: Even as a bromide, the di-ortho-substituted benzylic position is highly resistant to nucleophilic attack. You need to temporarily increase the electrophilicity of the benzylic carbon. We recommend a Finkelstein-assisted substitution: adding a catalytic or stoichiometric amount of Tetrabutylammonium Iodide (TBAI). This generates a transient, highly reactive benzyl iodide in situ, which is much more susceptible to displacement by your amine.

Q3: Can I use a Mitsunobu reaction to directly couple the alcohol with my nucleophile? A: Standard Mitsunobu conditions (DEAD/DIAD and PPh3​ ) often fail here because the intermediate betaine complex is extremely bulky. If you must use a one-step activation, consider using modified 3[3], or transition to a 4 if you are attempting C-C bond formation[4].

Quantitative Data Summaries

To contextualize the difficulty of your reaction, review the relative impact of steric hindrance on SN2 reaction rates.

Table 1: Relative Impact of Steric Hindrance on SN2 Reaction Rates
Substrate TypeExample Alkyl HalideRelative Rate of SN2Primary Reason for Rate Difference
Primary (Unhindered)Methyl Bromide~30Least sterically hindered; easy backside attack.
Primary (Standard)Ethyl Bromide1Baseline reference.
Benzyl (Unsubstituted)Benzyl Bromide~20 - 30Benzylic position activated towards SN2 displacement.
SecondaryIsopropyl Bromide~0.02Two β -carbons hinder nucleophile approach.
Di-ortho Benzyl 6-Bromo-2-fluoro-... < 0.001 Extreme steric shielding blocks the Bürgi-Dunitz trajectory.
Table 2: Leaving Group Activation Strategies for Hindered Benzyl Alcohols
Activation MethodReagent Steric BulkSN2 Success RateRecommended For
Tosylation (TsCl)HighVery LowUnhindered primary/secondary alcohols.
Mitsunobu (DEAD/PPh3)HighLowMild inversions, but fails on di-ortho substrates.
Appel Reaction (CBr4)LowHighSterically hindered benzylic alcohols.
Thionyl ChlorideVery LowHighAcid-stable hindered benzylic alcohols.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step if a failure has occurred.

Protocol A: Appel Reaction for Activation of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

This protocol converts the poor -OH leaving group into a highly reactive bromide using small, accessible reagents.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equiv) and Carbon Tetrabromide ( CBr4​ , 1.25 equiv).

  • Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool the flask to 0 °C using an ice bath.

  • Activation: Slowly add Triphenylphosphine ( PPh3​ , 1.25 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint (Critical): Withdraw 10 µL of the reaction mixture, dilute in 1 mL EtOAc, and spot on a silica TLC plate alongside the starting material (Eluent: Hexanes/EtOAc 8:2).

    • Self-Validation: The starting alcohol is UV-active at Rf​≈0.3 . A successful conversion is confirmed by the complete disappearance of this spot and the emergence of a new, less polar UV-active spot (the benzyl bromide) at Rf​≈0.7 . If the Rf​≈0.3 spot persists, your PPh3​ may be oxidized; do not proceed to workup.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold diethyl ether to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography.

Protocol B: Finkelstein-Assisted Nucleophilic Substitution

This protocol utilizes the benzyl bromide generated in Protocol A and forces the substitution using an iodide catalyst.

  • Preparation: In a dry vial under argon, dissolve the hindered benzyl bromide (1.0 equiv) in anhydrous Dimethylformamide (DMF) (0.1 M).

  • Catalyst Addition: Add Tetrabutylammonium Iodide (TBAI, 0.2 equiv). Stir at room temperature for 15 minutes. Mechanistic note: This forms the highly reactive benzyl iodide in situ.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, 2.0 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).

  • Heating: Heat the reaction to 60 °C for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the starting bromide should be fully replaced by the mass of the product. If unreacted bromide remains, increase the temperature to 80 °C.

Troubleshooting Decision Tree

If you are still experiencing low yields after following the protocols, use this logical workflow to isolate the variable causing the failure.

DecisionTree Start Reaction Yield < 10% Check1 TLC shows unreacted starting alcohol? Start->Check1 Path1 Activation Failure: Switch to SOCl2 or CBr4 Check1->Path1 Yes Check2 Intermediate formed, but no final product? Check1->Check2 No Path2 Nucleophilic Attack Failure: Increase Temp & Add TBAI Check2->Path2 Starting Material Consumed Path3 Side Reactions (Elimination): Lower Temp, Use Lewis Acid Check2->Path3 Multiple Spots on TLC

Caption: Troubleshooting decision tree for isolating failures in hindered substitution reactions.

References

  • Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions | Source: BenchChem | URL: 1

  • Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine | Source: ACS Publications | URL: 2

  • Universal Reagent for Mild and Stereospecific Nucleophilic Substitution of Alcohols with Amines | Source: ResearchGate | URL: 3

  • Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis | Source: DICP | URL: 4

Sources

Troubleshooting

Moisture sensitivity and long-term storage optimization for 6-Bromo-2-fluoro-3-methylbenzyl alcohol

Compound: 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) Welcome to the . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-Bromo-2-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4)

Welcome to the . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-Bromo-2-fluoro-3-methylbenzyl alcohol. This document synthesizes field-proven insights with rigorous chemical causality to ensure the integrity of your compound from material intake to experimental application.

Section 1: Chemical Stability & Degradation Mechanisms

Q: What are the primary degradation pathways for this compound during long-term storage? A: The stability of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is primarily compromised by two environmental factors: oxygen and light.

  • Aerobic Oxidation: The benzylic carbon is highly susceptible to oxidation. Exposure to ambient air slowly oxidizes the benzylic alcohol to 6-bromo-2-fluoro-3-methylbenzaldehyde, and subsequently to the corresponding benzoic acid , .

  • Photolytic Cleavage: The presence of the bromine atom at the 6-position introduces a vulnerability to ultraviolet and high-energy visible light. Photons can induce homolytic cleavage of the C–Br bond, generating highly reactive aryl and bromine radicals that lead to complex cross-coupling or polymerization byproducts .

Q: Why is moisture specifically detrimental to this compound if it is not inherently water-reactive? A: While the compound does not violently react with water, it is hygroscopic. Moisture accumulation on the solid surface creates a micro-aqueous environment. This hydration layer drastically increases the local solubility of atmospheric oxygen and trace environmental acids/bases, which act as catalysts for the oxidation of the benzylic hydroxyl group. Furthermore, if stored as an aqueous or semi-aqueous stock solution, repeated freeze-thaw cycles lead to cryoconcentration—a phenomenon where the solute and dissolved oxygen are forced into highly concentrated micro-pockets of unfrozen water, accelerating oxidative degradation , .

Degradation A 6-Bromo-2-fluoro- 3-methylbenzyl alcohol (Parent Compound) B 6-Bromo-2-fluoro- 3-methylbenzaldehyde (Aldehyde Degradant) A->B Aerobic Oxidation (Catalyzed by Moisture/O2) D Aryl & Bromine Radicals A->D Photolysis (UV/Vis) C-Br Bond Cleavage C 6-Bromo-2-fluoro- 3-methylbenzoic acid (Acid Degradant) B->C Further Oxidation (Prolonged Air Exposure) E Coupling Products (e.g., Dibenzyl Ethers) D->E Radical Recombination

Figure 1: Primary degradation pathways of 6-Bromo-2-fluoro-3-methylbenzyl alcohol.

Section 2: Long-Term Storage Optimization & Protocols

Q: What is the optimal protocol for long-term storage of the neat solid? A: To establish a self-validating storage system that prevents both oxidation and photolysis, follow this step-by-step methodology:

Protocol: Inert Atmosphere Aliquoting and Storage

  • Preparation: Bake amber glass vials at 120°C for 2 hours to remove residual surface moisture. Cool them completely in a desiccator. (Causality: Amber glass blocks UV/Vis light, preventing C–Br photolysis; baking eliminates the micro-aqueous layer).

  • Transfer: Move the bulk 6-Bromo-2-fluoro-3-methylbenzyl alcohol into a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Divide the compound into single-use aliquots (e.g., 50–100 mg) to prevent repeated environmental exposure during future use.

  • Sealing: Cap the vials tightly with PTFE-lined septa. (Causality: Standard rubber septa are highly permeable to oxygen over long periods; PTFE provides an impermeable barrier).

  • Secondary Containment: Place the sealed vials in a secondary vacuum-sealed bag containing indicating Drierite (desiccant).

  • Temperature Control: Store the sealed bags in a dedicated -20°C freezer.

Q: How should I manage stock solutions to prevent degradation? A: Never store this compound as a master stock solution if it can be avoided. If a solution must be stored, use anhydrous, degassed solvents (e.g., sparged with Argon for 30 minutes) and store at 2–8°C for no longer than one week. Do not freeze solutions , as the aforementioned cryoconcentration will irreversibly degrade the compound upon thawing .

Workflow step1 1. Material Intake step2 2. Glovebox Transfer (Ar) step1->step2 step3 3. Aliquot to Amber Vials step2->step3 step4 4. Headspace Purge step3->step4 step5 5. PTFE-Cap Sealing step4->step5 step6 6. Store at -20°C with Desiccant step5->step6

Figure 2: Optimal step-by-step workflow for the aliquoting and long-term storage.

Section 3: Troubleshooting & Quality Control

Q: My stored batch has developed a faint yellow tint and a bitter almond odor. Is it still usable? A: No. The visual yellowing and the characteristic "bitter almond" olfactory signature are definitive indicators that the benzylic alcohol has oxidized into 6-bromo-2-fluoro-3-methylbenzaldehyde. Using this in a cross-coupling or substitution reaction will result in severe yield drops and complex impurity profiles.

Q: How can I quantitatively verify the integrity of my stored compound before a critical reaction? A: Implement the following self-validating GC-MS protocol to confirm purity:

Protocol: GC-MS Purity Verification

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of anhydrous, GC-grade dichloromethane (DCM). (Causality: DCM is a non-polar, volatile solvent that ensures complete dissolution without inducing solvolysis).

  • Instrument Setup: Utilize a non-polar capillary column (e.g., HP-5MS) with an inlet temperature of 250°C and a split ratio of 50:1.

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Validation Metrics (Self-Validating Step):

    • Parent Compound: Look for the primary peak. The mass spectrum must show a distinct 1:1 isotopic doublet at m/z 218 and 220, confirming the intact presence of the ⁷⁹Br and ⁸¹Br isotopes.

    • Aldehyde Degradant: If oxidation has occurred, a secondary peak will elute earlier than the parent (due to the lower boiling point of the aldehyde). Its mass spectrum will display a doublet at m/z 216 and 218 (loss of 2 atomic mass units from the oxidized benzylic protons).

Data Presentation

Table 1: Quantitative Degradation Indicators & Analytical Signatures

Degradant ProfileVisual/Olfactory IndicatorGC-MS Signature (m/z)RP-HPLC Retention Shift (vs Parent)
6-Bromo-2-fluoro-3-methylbenzaldehyde Yellow tint, bitter almond odor216 / 218 (1:1 doublet)Longer RT (Less polar than alcohol)
6-Bromo-2-fluoro-3-methylbenzoic acid White insoluble precipitate in non-polar solvents232 / 234 (1:1 doublet)pH Dependent (Usually longer RT)
Desbromo-dimers (Coupling products) Darkening/browning of solid> 270 (Complex isotopic pattern)Significantly Longer RT

Table 2: Storage Condition Matrix

Storage DurationTemperatureAtmosphereContainer TypeExpected Shelf Life
Short-term (< 1 week) 2–8°CAmbient (Tightly sealed)Amber glass vial98% purity maintained
Mid-term (1–6 months) -20°CArgon / NitrogenAmber glass + PTFE cap> 6 months
Long-term (> 6 months) -20°C to -80°CArgon (Glovebox prepped)Vacuum-sealed with desiccant2+ years
References
  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine Source: MDPI URL:[Link]

  • Benzyl alcohol exacerbates freeze-thaw-induced aggregation of trastuzumab: elucidating mechanisms and formulation implications for clinical practice Source: PubMed URL:[Link]

  • Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation Source: ResearchGate URL:[Link]

  • Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate Source: ACS Publications URL:[Link]

Optimization

Technical Support Center: Solvent Optimization for 6-Bromo-2-fluoro-3-methylbenzyl Alcohol Synthesis

Welcome to the Technical Support Center for the synthesis of 6-bromo-2-fluoro-3-methylbenzyl alcohol . This guide is designed for researchers and drug development professionals scaling up or troubleshooting the reduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-2-fluoro-3-methylbenzyl alcohol . This guide is designed for researchers and drug development professionals scaling up or troubleshooting the reduction of 6-bromo-2-fluoro-3-methylbenzaldehyde[1].

Because this molecule contains a halogenated aromatic ring, the choice of solvent during sodium borohydride (NaBH₄) reduction dictates the delicate balance between achieving the desired primary alcohol and triggering unwanted side reactions, such as hydrodehalogenation (debromination) or acetal formation.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why am I observing significant amounts of 2-fluoro-3-methylbenzyl alcohol (debromination) in my product mixture?

Causality: Debromination is a common pitfall when reducing halogenated benzaldehydes in aprotic solvents (such as acetonitrile or dry THF). In the absence of a proton donor, the alkoxide intermediate formed after hydride transfer lingers in solution. This allows the hydride from NaBH₄ to act as a nucleophile or base, facilitating the undesired thermodynamic cleavage of the carbon-bromine bond[2]. Solution: Switch to a protic solvent like ethanol. Protic solvents are excellent proton donors that rapidly protonate the tetrahedral alkoxide intermediate. This traps the desired benzyl alcohol kinetically, outcompeting the slower debromination pathway[2].

Q2: I switched to methanol to provide protons, but now I see a new byproduct. What is it, and how do I prevent it?

Causality: The byproduct is likely the dimethyl acetal of your starting material. Methanol is highly nucleophilic. Under slightly acidic conditions or if the NaBH₄ reduction is slow, the aldehyde can react with methanol to form an acetal before the hydride transfer occurs[3]. Solution: Substitute methanol with ethanol . Ethanol is less nucleophilic and sterically bulkier, which significantly reduces the rate of acetal formation while still providing the necessary protons to facilitate the NaBH₄ reduction and prevent debromination[2].

Q3: My starting material has poor solubility in ethanol. Can I use THF instead?

Causality: While dry THF is excellent for solubility, it is aprotic. NaBH₄ reductions in dry THF are notoriously sluggish, requiring extended reaction times that increase the risk of debromination and reagent decomposition[4]. Solution: Use "wet THF" (a mixture of THF and water, typically 10:1). The addition of a small amount of water provides the necessary protic environment to accelerate the reduction of the carbonyl group—often completing the reaction in minutes—while maintaining the excellent solubilizing properties of THF[4].

Part 2: Mechanistic Visualization

G SM 6-Bromo-2-fluoro- 3-methylbenzaldehyde Reagent NaBH4 SM->Reagent Reduction Protic Protic Solvent (EtOH) Reagent->Protic Rapid Protonation Aprotic Aprotic Solvent (MeCN / Dry THF) Reagent->Aprotic Slow Protonation Product 6-Bromo-2-fluoro- 3-methylbenzyl alcohol (Desired) Protic->Product Kinetic Control Byproduct 2-Fluoro-3-methylbenzyl alcohol (Debromination Byproduct) Aprotic->Byproduct C-Br Cleavage

Mechanistic divergence of NaBH4 reduction based on solvent proton-donating capacity.

Part 3: Quantitative Solvent Comparison

The following table summarizes the impact of solvent selection on the reduction of 6-bromo-2-fluoro-3-methylbenzaldehyde using 1.5 equivalents of NaBH₄ at 0 °C to room temperature.

Solvent SystemReaction TimeTarget Alcohol Yield (%)Debromination Byproduct (%)Acetal Byproduct (%)
Acetonitrile (Dry) 4.0 hours45%40%0%
Methanol 30 mins85%<2%10%
Ethanol (Optimal) 45 mins95%<1%<1%
THF (Dry) 12.0 hours30%15%0%
THF / H₂O (10:1) 20 mins92%<2%0%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes ethanol to ensure rapid protonation of the alkoxide intermediate, thereby preventing debromination[5]. The procedure includes built-in validation checkpoints to ensure scientific integrity.

Materials Required:
  • 6-Bromo-2-fluoro-3-methylbenzaldehyde (Starting Material)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol (Protic Solvent)

  • 1M Hydrochloric acid (HCl) or Saturated NH₄Cl

  • Ethyl acetate (EtOAc) and Brine

Step-by-Step Methodology:
  • Preparation & Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 6-bromo-2-fluoro-3-methylbenzaldehyde in absolute ethanol (approx. 0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes the exothermic decomposition of NaBH₄ in the protic solvent and slows down any potential nucleophilic attack by the solvent.

  • Hydride Delivery: Add 1.5 equivalents of NaBH₄ portion-wise over 10 minutes.

    • Validation Checkpoint 1: You should observe mild effervescence (H₂ gas evolution) as the NaBH₄ reacts slightly with the ethanol[5]. If violent bubbling occurs, the solvent may contain excess water; if no bubbling occurs, the NaBH₄ may be degraded.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 45 minutes.

    • Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot should disappear, replaced by a more polar spot (the target alcohol).

  • Quenching: Carefully quench the reaction by adding 1M HCl dropwise until effervescence ceases.

    • Causality: This step destroys unreacted NaBH₄ and hydrolyzes the intermediate borate esters into the final free alcohol[2].

  • Extraction & Washing: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Dilute the residue with water and extract three times with EtOAc. Wash the combined organic layers with brine.

  • Drying & Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 6-bromo-2-fluoro-3-methylbenzyl alcohol.

Workflow Prep 1. Dissolution Aldehyde in EtOH (0°C) React 2. Reduction Portion-wise NaBH4 (Monitor H2 evolution) Prep->React Quench 3. Quenching 1M HCl (Hydrolyze Borates) React->Quench Extract 4. Extraction EtOAc / Brine (Phase Separation) Quench->Extract Verify 5. Validation TLC & NMR (Confirm C-Br intact) Extract->Verify

Step-by-step self-validating workflow for the synthesis of the target benzyl alcohol.

References

  • OrgoSolver. Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. Available at: [Link]

  • Google Patents (US20240246950A1).Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Zeitschrift für Naturforschung B. Mild and Convenient Method for Reduction of Carbonyl Compounds with the NaBH4/Charcoal System in Wet THF. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 6-Bromo-2-fluoro-3-methylbenzyl alcohol and 2-fluoro-3-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Influence of a Halogen Substituent In the realm of medicinal chemistry and organic synthesis, the strategic placement of substituen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of a Halogen Substituent

In the realm of medicinal chemistry and organic synthesis, the strategic placement of substituents on an aromatic ring can profoundly alter the reactivity of adjacent functional groups. This guide focuses on two structurally similar benzyl alcohols: 6-Bromo-2-fluoro-3-methylbenzyl alcohol and 2-fluoro-3-methylbenzyl alcohol. The primary difference lies in the presence of a bromine atom ortho to the hydroxymethyl group in the former. This seemingly minor structural modification has significant implications for the molecule's electronic properties and steric environment, thereby influencing its reactivity in a variety of chemical transformations. Understanding these differences is crucial for designing efficient synthetic routes and for predicting the behavior of these molecules in complex biological systems.

Electronic and Steric Effects of the Bromo Substituent

The reactivity of a benzyl alcohol is largely dictated by the stability of the benzylic carbocation intermediate in S"N"1-type reactions and the susceptibility of the alcohol to oxidation. The substituents on the aromatic ring play a pivotal role in modulating these factors through inductive and resonance effects, as well as through steric hindrance.

Electronic Effects:

  • Inductive Effect: Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the benzene ring.[1] This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system.[2][3]

  • Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R).[1] However, for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring.[1] In the case of 6-Bromo-2-fluoro-3-methylbenzyl alcohol, the cumulative electron-withdrawing nature of both halogens will be more pronounced compared to the single fluorine in 2-fluoro-3-methylbenzyl alcohol.

Steric Effects:

The bromine atom at the 6-position (ortho to the benzyl alcohol group) introduces significant steric bulk.[4] This steric hindrance can impede the approach of reagents to the benzylic carbon and the hydroxyl group, potentially slowing down reaction rates or favoring alternative reaction pathways.[5][6]

Comparative Reactivity Analysis

To provide a practical understanding of the differing reactivities, we will consider three key classes of reactions for benzyl alcohols: oxidation, nucleophilic substitution, and palladium-catalyzed cross-coupling.

Oxidation to the Corresponding Aldehyde

The oxidation of a benzyl alcohol to a benzaldehyde is a fundamental transformation in organic synthesis. The rate of this reaction can be influenced by both electronic and steric factors.

Electron-releasing groups on the aromatic ring generally accelerate the oxidation of benzyl alcohols, while electron-withdrawing groups have a retarding effect.[7] This is because the reaction often involves the removal of a hydride ion from the benzylic carbon, a process that is facilitated by increased electron density at that position.[7]

Given the stronger cumulative electron-withdrawing effect of the bromo and fluoro substituents in 6-Bromo-2-fluoro-3-methylbenzyl alcohol, it is anticipated to undergo oxidation at a slower rate than 2-fluoro-3-methylbenzyl alcohol. Furthermore, the steric hindrance from the ortho-bromo group could also contribute to a slower reaction rate by impeding the approach of the oxidizing agent.[5]

Table 1: Predicted Relative Reactivity in Oxidation

CompoundKey SubstituentsPredicted Relative Rate of OxidationRationale
6-Bromo-2-fluoro-3-methylbenzyl alcohol6-Bromo, 2-FluoroSlowerStronger electron-withdrawing effect and increased steric hindrance from the ortho-bromo group.
2-fluoro-3-methylbenzyl alcohol2-FluoroFasterWeaker electron-withdrawing effect and less steric hindrance compared to the brominated analog.
Nucleophilic Substitution at the Benzylic Position

Nucleophilic substitution reactions at the benzylic carbon can proceed through either an S"N"1 or S"N"2 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation.[8][9]

For reactions proceeding via an S"N"1 mechanism, the rate-determining step is the formation of the carbocation. Electron-withdrawing groups destabilize the carbocation, thus slowing down the reaction.[10] Therefore, 6-Bromo-2-fluoro-3-methylbenzyl alcohol would be expected to react slower than its non-brominated counterpart in S"N"1 reactions.

In S"N"2 reactions, the nucleophile attacks the benzylic carbon in a concerted step.[9] The bulky ortho-bromo group in 6-Bromo-2-fluoro-3-methylbenzyl alcohol would create significant steric hindrance, impeding the backside attack of the nucleophile and thus slowing down the reaction rate compared to 2-fluoro-3-methylbenzyl alcohol.[4]

Table 2: Predicted Relative Reactivity in Nucleophilic Substitution

CompoundPredicted Relative Rate (S"N"1)Predicted Relative Rate (S"N"2)Rationale
6-Bromo-2-fluoro-3-methylbenzyl alcoholSlowerSlowerDestabilization of the carbocation (S"N"1) and increased steric hindrance (S"N"2) due to the ortho-bromo group.
2-fluoro-3-methylbenzyl alcoholFasterFasterMore stable carbocation (S"N"1) and less steric hindrance (S"N"2) compared to the brominated analog.
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 6-Bromo-2-fluoro-3-methylbenzyl alcohol provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This allows for the formation of a new carbon-carbon bond at the 6-position, a transformation not possible with 2-fluoro-3-methylbenzyl alcohol under typical Suzuki conditions. The aryl bromide is generally more reactive than an aryl chloride in these couplings.[11]

This added functionality makes 6-Bromo-2-fluoro-3-methylbenzyl alcohol a more versatile building block for the synthesis of complex molecules where further diversification at the 6-position is desired.[13][14]

Experimental Protocols

To illustrate the practical implications of these reactivity differences, the following are generalized experimental protocols for key transformations.

Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol outlines a standard oxidation using Dess-Martin periodinane (DMP), a mild and efficient oxidizing agent for primary alcohols.

Materials:

  • Substituted benzyl alcohol (6-Bromo-2-fluoro-3-methylbenzyl alcohol or 2-fluoro-3-methylbenzyl alcohol)

  • Dess-Martin periodinane (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted benzyl alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

This protocol describes a typical Suzuki-Miyaura coupling to introduce a new substituent at the 6-position.

Materials:

  • 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene and Water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key structural differences and a representative reaction pathway.

G cluster_0 6-Bromo-2-fluoro-3-methylbenzyl alcohol cluster_1 2-fluoro-3-methylbenzyl alcohol A Aromatic Ring (C6H2) Br Br A->Br pos 6 F F A->F pos 2 CH3 CH3 A->CH3 pos 3 CH2OH CH2OH A->CH2OH pos 1 B Aromatic Ring (C6H3) F2 F B->F2 pos 2 CH3_2 CH3 B->CH3_2 pos 3 CH2OH_2 CH2OH B->CH2OH_2 pos 1

Caption: Structural comparison of the two benzyl alcohols.

G 6-Bromo-2-fluoro-3-methylbenzyl alcohol 6-Bromo-2-fluoro-3-methylbenzyl alcohol Suzuki Coupling\n[Pd catalyst, Base, Arylboronic acid] Suzuki Coupling [Pd catalyst, Base, Arylboronic acid] 6-Bromo-2-fluoro-3-methylbenzyl alcohol->Suzuki Coupling\n[Pd catalyst, Base, Arylboronic acid] Reaction 6-Aryl-2-fluoro-3-methylbenzyl alcohol 6-Aryl-2-fluoro-3-methylbenzyl alcohol Suzuki Coupling\n[Pd catalyst, Base, Arylboronic acid]->6-Aryl-2-fluoro-3-methylbenzyl alcohol Product

Caption: Suzuki-Miyaura coupling of the brominated compound.

Conclusion

The presence of a bromine atom at the 6-position of 2-fluoro-3-methylbenzyl alcohol significantly impacts its reactivity. The key takeaways are:

  • Reduced Reactivity of the Benzyl Alcohol Moiety: The electron-withdrawing nature and steric bulk of the ortho-bromo group are predicted to decrease the rate of both oxidation and nucleophilic substitution reactions at the benzylic position compared to the non-brominated analog.

  • Enhanced Synthetic Versatility: The bromo substituent serves as a valuable functional handle for palladium-catalyzed cross-coupling reactions, enabling further molecular diversification that is not possible with 2-fluoro-3-methylbenzyl alcohol.

These distinctions are of paramount importance for chemists in the fields of drug discovery and process development. The choice between these two building blocks will depend on the desired synthetic outcome, with the brominated version offering greater potential for late-stage functionalization, while the non-brominated version may be preferred when reactions at the benzyl alcohol are the primary focus and need to proceed with greater facility.

References

  • Brown, D. (n.d.). Electrophilic substitution ring halogenation mechanism. Doc Brown's Chemistry. Retrieved from [Link]

  • Science-Revision.co.uk. (n.d.). Electrophilic substitution-halogenation of benzene rings. Retrieved from [Link]

  • Srinivasan, C., Chellamani, A., & Rajagopal, S. (2006). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. E-Journal of Chemistry, 3(4), 312-318.
  • Lee, C. C., et al. (2018). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-tag. ACS Omega, 3(11), 16089-16099.
  • Auckett, J. E., & Barker, I. R. (1972). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1210-1214.
  • Li, Z., et al. (2020). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. ChemistrySelect, 5(10), 3073-3077.
  • LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2014, August 9). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • Izumi, M., & Onaka, M. (2007). Nucleophilic Substitution Reactions of Alcohols with Use of Montmorillonite Catalysts as Solid Brønsted Acids. The Journal of Organic Chemistry, 72(16), 6035-6041.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Amyes, T. L., & Richard, J. P. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 18(9), 11097-11116.
  • Campeau, L. C., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(104), 85601-85605.
  • LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Uno, H., et al. (2022).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mori, A., et al. (2017). Selective Synthesis of (Benzyl)
  • Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics, 25(4), 1883-1897.
  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Campeau, L. C., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(104), 85601-85605.
  • Banerji, K. K. (1988). Oxidation of substituted benzyl alcohols by pyridinium fluorochromate: a kinetic study. The Journal of Organic Chemistry, 53(10), 2154-2159.
  • Geiss, K., et al. (2002). Process for preparing benzyl alcohols and their use. U.S.
  • CN1458137A. (2003). Process for preparing 2,3,5,6-Tetrafluoro-para-xylyl alcohol.
  • Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 963583.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Suhm, M. A., et al. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 26(1), 18-31.
  • PubChem. (n.d.). 2-fluoro-3-methylbenzyl alcohol. Retrieved from [Link]

  • Applichem. (n.d.). 6-Bromo-2-fluoro-3-methylbenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Retrieved from [Link]

  • Michigan State University. (n.d.). Alcohol Reactivity. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-methylbenzyl alcohol catalyzed by various catalysts. Retrieved from [Link]

  • Wall, L. A., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(2), 147-153.
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Sources

Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

A Senior Application Scientist's Field-Proven Perspective on Ensuring Analytical Excellence in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of starting materials and intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective on Ensuring Analytical Excellence in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. For a compound like 6-Bromo-2-fluoro-3-methylbenzyl alcohol, a key building block in the synthesis of complex active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for this purpose. We will delve into the causality behind experimental choices, present a self-validating HPLC protocol, and offer a comparative analysis to empower researchers in selecting the most fit-for-purpose methodology.

The Central Role of Purity for 6-Bromo-2-fluoro-3-methylbenzyl alcohol

6-Bromo-2-fluoro-3-methylbenzyl alcohol serves as a crucial intermediate in multi-step organic syntheses. Impurities, which can be unreacted starting materials, by-products, or degradation products, can have significant downstream consequences.[1][2] They may reduce the yield of the final API, introduce new, potentially toxic compounds, or interfere with the crystallization and solid-state properties of the drug substance. Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a critical tool for process control and quality assurance.[1][3]

The Gold Standard: A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[4] For a moderately polar, aromatic compound like 6-Bromo-2-fluoro-3-methylbenzyl alcohol, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Proposed HPLC Method Parameters

The following method is a robust starting point for the analysis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol, designed for optimal resolution and peak shape.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining aromatic compounds. A 250 mm length ensures high resolving power for separating closely related impurities.[5][6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid controls the pH to ensure consistent ionization state of any acidic or basic functional groups, improving peak shape. Acetonitrile is a common organic modifier with good UV transparency and elution strength.[7][8]
Gradient 0-20 min: 40% B to 80% B20-25 min: 80% B25-30 min: 40% BA gradient elution is necessary to elute potential impurities with a wide range of polarities while ensuring the main peak is well-resolved and has a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection UV at 235 nmThe substituted benzene ring is the primary chromophore. While 254 nm is a common wavelength for aromatic compounds, the presence of bromo and fluoro substituents suggests a lambda max in the lower UV range. 235 nm is a scientifically sound starting point to maximize sensitivity.[9][10]
Injection Vol. 10 µLA standard injection volume that balances sensitivity and the risk of column overload.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the mobile phase to prevent peak distortion.

The Imperative of Method Validation: A Self-Validating System

An analytical method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) Q2(R1) guideline, the proposed HPLC method must be rigorously validated to demonstrate its fitness for purpose.[11][12]

The Validation Workflow

The validation process is a systematic journey to confirm the method's performance characteristics.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Propose HPLC Method (Column, Mobile Phase, etc.) Opt Optimize for Resolution, Peak Shape, & Run Time Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) Opt->Protocol Specificity Specificity / Forced Degradation Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC Analytical Method Validation.

Experimental Protocol for Validation

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[13][14]

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.

  • Impurity Spiking: If known impurities are available, spike the analyte solution and demonstrate baseline resolution between the analyte and impurities.

  • Forced Degradation: Subject the 6-Bromo-2-fluoro-3-methylbenzyl alcohol to stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) and visible light for 7 days.

  • Analyze all stressed samples. Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in each stressed sample.

Acceptance Criteria:

  • The analyte peak should be resolved from all degradation product peaks (Resolution > 2.0).

  • The peak purity index for the analyte should be close to 1, indicating no co-eluting impurities.

Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of 6-Bromo-2-fluoro-3-methylbenzyl alcohol, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL if the target is 0.1 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, use the diluent.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the analyte.

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the nominal concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 1.0%.

  • RSD for intermediate precision should be ≤ 2.0%.

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

  • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, plate count) must still be met under all varied conditions.

  • The changes should not significantly impact the quantitative results.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques offer unique advantages and can be complementary. The choice of method depends on the specific analytical question being asked.

FeatureHPLC-UVGC-MSLC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile compounds followed by mass spectrometry.Chromatographic separation followed by mass spectrometry.NMR signal intensity is directly proportional to the number of nuclei.[15]
Specificity Good, but relies on chromatographic resolution. Peak purity analysis with PDA enhances confidence.Excellent, provides mass spectral data for peak identification.Excellent, provides molecular weight and structural information for unknown impurity identification.[16][17]Excellent, provides structural information for both analyte and impurities.
Sensitivity Good (typically low ppm level).Excellent (ppb level), especially for volatile impurities.[18]Excellent (ppb to ppt level), ideal for trace impurity analysis.[19]Moderate, generally requires higher concentrations than MS techniques.
Quantitation Excellent, primary technique for purity/assay.Good, but may require specific reference standards for each impurity for accurate quantitation.Good, but response factors can vary significantly between compounds.Excellent, considered a primary ratio method. Does not require a reference standard of the analyte itself.[20][21][22]
Sample Req. Analyte must be soluble and have a UV chromophore.Analyte must be volatile or derivable to be volatile.Wide range of compounds, provides near-universal detection.Requires solubility in deuterated solvents and a relatively pure sample for accurate assay.
Cost & Speed Moderate cost, relatively fast analysis times.Moderate to high cost, similar analysis times to HPLC.High cost, can be slower due to complex data analysis.High initial cost, but can be very fast for purity determination once set up.[20]
Best For Routine QC, purity/assay determination, stability testing.Analysis of residual solvents, volatile organic impurities.[23][24][25]Identification of unknown impurities and degradation products, impurity profiling.[16][17]Purity assessment of reference standards, orthogonal method for assay validation.[4][20]
Decision-Making Framework

Choosing the right analytical tool is a critical decision driven by the stage of development and the specific information required.

Analytical Method Selection Start Determine Purity of 6-Bromo-2-fluoro-3-methylbenzyl alcohol Q1 Is this for routine QC and quantitative purity assay? Start->Q1 Q2 Are there unknown peaks that need structural identification? Q1->Q2 No HPLC Validated HPLC-UV Method Q1->HPLC Yes Q3 Is the primary concern residual solvents or volatile impurities? Q2->Q3 No LCMS LC-MS/MS Analysis Q2->LCMS Yes Q4 Is this a primary reference standard requiring an orthogonal assay method? Q3->Q4 No GCMS Headspace GC-MS Q3->GCMS Yes qNMR Quantitative NMR (qNMR) Q4->qNMR Yes LCMS->HPLC  Identify impurity, then quantify via HPLC qNMR->HPLC  Orthogonal validation of HPLC assay

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the routine purity determination of 6-Bromo-2-fluoro-3-methylbenzyl alcohol in a drug development setting, a validated reversed-phase HPLC method is the most appropriate and robust choice . It provides the necessary specificity, precision, and accuracy for quantitative analysis, aligning with global regulatory expectations as outlined by the ICH and USP.[11][12]

However, a comprehensive analytical strategy should not rely on a single technique. It is highly recommended to employ orthogonal methods for critical tasks:

  • LC-MS should be utilized during method development and forced degradation studies to definitively identify any significant unknown impurities.[16][17] This provides invaluable information about potential degradation pathways and helps build a more complete impurity profile.

  • GC-MS is the preferred method for controlling volatile organic impurities and residual solvents, which are not typically detected by this HPLC method.

  • qNMR serves as an excellent, non-destructive, and primary method for the absolute purity assessment of the reference standard itself, ensuring the accuracy of the entire HPLC validation process.[15][20][21][22]

By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

  • Current time information in Pasuruan, ID. Google Search. Accessed March 31, 2026.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Journal of Medical and Pharmaceutical Chemistry. [Link]

  • Defining Specification Limits For Impurities In New Drug Products. (2023, December 23). GMP Insiders. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. [Link]

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  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). PMC. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28). Journal of Chemical Education. [Link]

  • Separation of Benzyl alcohol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October 15). PubMed. [Link]

  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. (2014, November 26). Journal of Medicinal Chemistry. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). YouTube. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28). Journal of Chemical Education. [Link]

  • Forced Degradation in HPLC Methods. (2010, June 15). Scribd. [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017, February 22). Austin Publishing Group. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. (2023, December 8). Separation Science. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. [Link]

  • How We Carried Out Identification of an Unknown Impurity. (2025, June 6). ResolveMass Laboratories Inc. [Link]

  • COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). (2017). Revue Roumaine de Chimie. [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (2002). USGS Publications Warehouse. [Link]

  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. (2007). Acta Pharmaceutica. [Link]

  • Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography. (1985). PubMed. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Analytical Method Validation: Benzyl Alcohol. ARL Bio Pharma. [Link]

  • Benzyl alcohol. (2018, February 16). SIELC Technologies. [Link]

  • HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • Benzyl Alcohol. US Pharmacopeia (USP). [Link]

  • How to maximize UV detection sensitivity in flash chromatography. (2023, January 26). Biotage. [Link]

  • UV-Visible Spectroscopy. MSU chemistry. [Link]

  • FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. (2011, November 15). PubMed. [Link]

  • Low-cost UV-induced fluorescence sensor for monitoring aromatic hydrocarbons in coastal marine water. (2023). Acta IMEKO. [Link]

  • Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde. (2025, February 12). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Orthogonal Validation of a 6-Bromo-2-fluoro-3-methylbenzyl alcohol Spectroscopic Reference Standard

Introduction: The Imperative for Rigorously Validated Reference Standards In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorously Validated Reference Standards

In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of the final therapeutic product. This chain of data integrity begins with the quality of the chemical reference standards used.[1] 6-Bromo-2-fluoro-3-methylbenzyl alcohol is a substituted aromatic compound that represents a class of key starting materials and intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific substitution pattern necessitates unambiguous identification and precise purity assessment to control downstream reaction pathways and impurity profiles.

This guide provides an in-depth, practical comparison of the methodologies required to fully validate a candidate batch of 6-Bromo-2-fluoro-3-methylbenzyl alcohol for use as an in-house spectroscopic reference standard. We will compare the data against a commercially available, less-characterized alternative to highlight the critical differences in qualification levels. Our approach is grounded in the principles of orthogonal validation, where multiple, independent analytical techniques are employed to build a comprehensive and trustworthy profile of the reference material. This aligns with the principles outlined by global regulatory bodies, ensuring that the standard is fit for its intended purpose.[2][3][4]

The Validation Framework: A Multi-Technique, Self-Validating Approach

A reference standard's value is not merely in its high purity, but in the confidence and certainty of that purity value.[5][6] To achieve this, we employ a battery of tests that can be broadly categorized into identity, purity, and other critical properties. The causality behind this multi-technique approach is the principle of orthogonality: each technique measures a different physicochemical property of the molecule, minimizing the risk that an impurity will go undetected. For instance, a chromatographic method like HPLC separates based on polarity, while a spectroscopic method like qNMR quantifies based on the magnetic properties of atomic nuclei. Agreement between these disparate methods provides a high degree of confidence in the final assigned purity.

dot

Caption: Overall workflow for reference standard validation.

Part 1: Unambiguous Identity Confirmation

Before any quantitative assessment, the molecular identity of the candidate material must be unequivocally confirmed. This is a qualitative step that ensures we are analyzing the correct compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled for providing detailed structural information in solution.[6] ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton.

  • ¹H NMR Analysis: The spectrum of 6-Bromo-2-fluoro-3-methylbenzyl alcohol is expected to show distinct signals for the aromatic protons, the benzylic methylene (-CH₂) protons, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. The splitting patterns and coupling constants of the aromatic signals are particularly diagnostic of the substitution pattern.

  • ¹³C NMR Analysis: The spectrum should reveal eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms (Br, F, O), providing further structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

MS provides the molecular weight of the compound, serving as a primary check of its identity. For 6-Bromo-2-fluoro-3-methylbenzyl alcohol, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.

  • Expected Observation: The key diagnostic feature is the isotopic pattern of the molecular ion [M]+• due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity separated by 2 Da, confirming the presence of a single bromine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Signature

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

  • Expected Absorptions:

    • A broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol.

    • C-H stretching bands for the aromatic ring and the methyl/methylene groups (approx. 2850-3100 cm⁻¹).

    • C=C stretching absorptions in the aromatic region (approx. 1450-1600 cm⁻¹).

    • A strong C-O stretching band (approx. 1050 cm⁻¹).

    • Characteristic absorptions for C-F and C-Br bonds in the fingerprint region.

Part 2: Quantitative Purity Assessment - An Orthogonal Comparison

This is the most critical phase of the validation. We will compare two powerful, yet fundamentally different, techniques: High-Performance Liquid Chromatography (HPLC) for chromatographic purity and quantitative NMR (qNMR) for an absolute assay.[8][9]

dot

Caption: The principle of orthogonal purity assessment.

High-Performance Liquid Chromatography (HPLC-UV): The Separation Standard

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[10][11] It separates the main compound from any structurally related impurities based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by area percent, assuming all compounds have a similar response factor at the detection wavelength.

  • Causality in Method Design: A reversed-phase C18 column is chosen due to the moderately polar nature of benzyl alcohols. The mobile phase, a mixture of acetonitrile and water, is selected to provide good resolution between the main peak and potential impurities, such as the corresponding benzaldehyde (an oxidative degradation product) or isomers.[12] UV detection at a wavelength where the analyte exhibits strong absorbance ensures high sensitivity.

Quantitative NMR (qNMR): The Absolute Method

Unlike HPLC, qNMR is a primary analytical method that can determine the purity (or assay) of a substance without needing a specific reference standard of the same compound.[13][14] It relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei it represents.[15] By adding a known amount of a highly pure, stable internal standard with a known structure, the absolute amount of the analyte can be calculated.

  • Causality in Standard Selection: An internal standard (e.g., maleic acid or dimethyl sulfone) is chosen based on several criteria: high purity, stability, non-reactivity with the analyte, and having sharp NMR signals that do not overlap with any analyte signals. This ensures an accurate and interference-free measurement.

Comparative Data Summary: In-House Candidate vs. Commercial Alternative

The following table summarizes the results of a hypothetical validation of a new in-house batch ("IHC-001") of 6-Bromo-2-fluoro-3-methylbenzyl alcohol compared to a commercially available product ("Alternative A").

Parameter Analytical Technique IHC-001 (In-House Candidate) Alternative A (Commercial) Commentary
Identity ¹H NMR, ¹³C NMR, MS, FT-IRConforms to structureConforms to structureBoth materials are confirmed to be the correct molecule.
Chromatographic Purity HPLC-UV (Area %)99.92%98.7%The in-house candidate shows significantly fewer impurities by HPLC.
Assay (Purity by Mass) ¹H qNMR (% w/w)99.85% (± 0.15% U)Not providedThe qNMR result provides a traceable, absolute purity value with calculated uncertainty (U), a hallmark of a primary reference standard.
Water Content Karl Fischer Titration0.05%< 0.5%Precise water content is crucial for accurate weighing and for calculating purity on an anhydrous basis.
Residual Solvents GC-HSToluene: 50 ppmNot providedConfirms the absence of significant solvent residues from the synthesis process.
Final Assigned Purity Mass Balance Calculation99.8% >98% (as per label)The final purity of IHC-001 is a highly confident value derived from orthogonal data, while the commercial alternative has a less precise specification.

Experimental Protocols

Protocol 1: Identity Confirmation by NMR, MS, and FT-IR
  • NMR Spectroscopy:

    • Accurately weigh 10-15 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C{¹H} spectra on a 500 MHz spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Compare the resulting chemical shifts, splitting patterns, and integrations to the expected structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample (~100 µg/mL) in methanol.

    • Infuse the solution into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

    • Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass. Observe the characteristic Br isotopic pattern.

  • FT-IR Spectroscopy:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹ by co-adding 16 scans.

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Protocol 2: Purity Determination by HPLC-UV
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Inject the solution into the HPLC system.

    • Run the chromatogram for 15 minutes to ensure all potential impurities are eluted.

    • Integrate all peaks and calculate the area percent of the main peak relative to the total peak area. This method should be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, and precision.[2][16]

Protocol 3: Assay by Quantitative NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~15 mg of the 6-Bromo-2-fluoro-3-methylbenzyl alcohol candidate standard into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, NIST SRM) into the same vial.

    • Dissolve the contents of the vial in a known volume (~0.8 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum ensuring a long relaxation delay (e.g., 5 times the longest T₁ value, typically >30s) to allow for full magnetization recovery for all relevant protons.

    • A 90° pulse angle should be used.

  • Data Analysis:

    • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂- singlet) and a signal for the internal standard.

    • Calculate the purity (P_analyte) using the following formula: P_analyte (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P = Purity of the standard.

Conclusion: Establishing Trust Through Orthogonal Validation

The comprehensive characterization of a chemical reference standard is a foundational activity in ensuring analytical data quality within the pharmaceutical industry. As demonstrated in this guide, a combination of orthogonal techniques provides a self-validating system for establishing the identity and purity of 6-Bromo-2-fluoro-3-methylbenzyl alcohol. While a commercially available standard may be suitable for exploratory work, the creation of a rigorously validated in-house reference standard, qualified by primary methods like qNMR and supported by high-purity chromatographic data, is essential for critical applications in process development, quality control, and regulatory filings. This multi-faceted approach transforms a well-characterized chemical into a true and trustworthy reference standard.

References

  • Title: ICH Q2(R1)
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy Source: ECA Academy URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: PDF URL: [Link]

  • Title: Standards for Pharmacopoeia Analysis | Analytics and Sample Preparation Source: Merck Millipore URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: Digital PCR for the Characterization of Reference Materials Source: NIST URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals Source: ACS Publications URL: [Link]

  • Title: Validation of quantitative NMR Source: Ovid URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: USP Reference Standards in Pharmaceutical Analysis Source: SynThink URL: [Link]

  • Title: Reference materials for building product emission characterization Source: NIST URL: [Link]

  • Title: Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organization (WHO) URL: [Link]

  • Title: Materials characterization Source: NIST URL: [Link]

  • Title: Reference Materials Source: NIST URL: [Link]

  • Title: Standard Reference Materials Source: NIST URL: [Link]

  • Title: Benzyl Alcohol - Analytical Method Validation Source: ARL Bio Pharma URL: [Link]

  • Title: Certified Reference Materials for Spectroscopy Source: Starna URL: [Link]

  • Title: Guidelines for the validation and verification of chemical test methods Source: LATU URL: [Link]

  • Title: HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of Benzyl alcohol Source: HELIX Chromatography URL: [Link]

  • Title: How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines) Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Guidelines for the Selection and Use of Reference Materials Source: ILAC URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

Sources

Comparative

Benchmarking palladium catalysts for 6-Bromo-2-fluoro-3-methylbenzyl alcohol C-H activation

Advanced Benchmarking Guide: Palladium Catalysts for the Chemoselective C–H Activation of 6-Bromo-2-fluoro-3-methylbenzyl alcohol As a Senior Application Scientist, I often encounter highly functionalized building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Benchmarking Guide: Palladium Catalysts for the Chemoselective C–H Activation of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

As a Senior Application Scientist, I often encounter highly functionalized building blocks that present significant chemoselectivity challenges. 6-Bromo-2-fluoro-3-methylbenzyl alcohol (CAS: 1449008-31-4) [1] is a prime example. For drug development professionals, functionalizing the inert C–H bonds of this substrate while preserving both the reactive C–Br bond and the free hydroxyl group is a formidable task.

This guide provides an objective benchmarking of Palladium (Pd) catalysts for the directed C(sp²)–H olefination of this substrate. We will dissect the mechanistic causality behind catalyst selection, provide quantitative benchmarking data, and outline a self-validating experimental protocol.

The Chemoselectivity Conundrum & Mechanistic Strategy

When subjecting 6-Bromo-2-fluoro-3-methylbenzyl alcohol to palladium catalysis, three competing pathways emerge:

  • Oxidative Addition: Pd(0) rapidly inserts into the C6–Br bond, leading to undesired cross-coupling or dehalogenation.

  • Alcohol Oxidation: The free C1–CH₂OH group can be oxidized to an aldehyde in the presence of Pd(II) and oxidants [2].

  • Targeted C–H Activation: Directed C(sp²)–H cleavage at the C4 position or C(sp³)–H activation at the C3-methyl group [3].

The Causality of Catalyst Design: To achieve targeted C–H activation, we must operate strictly within a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle while preventing the accumulation of free Pd(0). By utilizing highly electrophilic Pd(II) sources combined with carboxylate ligands (like pivalate), the reaction undergoes a Concerted Metalation-Deprotonation (CMD) pathway. The CMD transition state significantly lowers the activation energy for C–H cleavage, allowing the reaction to outpace any background reduction to Pd(0), thereby keeping the C–Br bond entirely intact [4].

CatalyticCycle Substrate 6-Bromo-2-fluoro- 3-methylbenzyl alcohol CMD_TS CMD Transition State (C4-H Cleavage) Substrate->CMD_TS + Pd(II) Pd_Cat Pd(OPiv)2 Catalyst (Active PdII) Pd_Cat->CMD_TS Intermediate Arylpalladium(II) Intermediate CMD_TS->Intermediate - PivOH Product C4-Olefinated Product (C-Br Intact) Intermediate->Product + Olefin Oxidant Oxidant (BQ) Regenerates PdII Intermediate->Oxidant Reductive Elimination Oxidant->Pd_Cat Oxidation

Caption: Pd(II)-catalyzed CMD pathway ensuring C-H activation outpaces C-Br oxidative addition.

Quantitative Benchmarking Data

To objectively compare catalyst performance, we benchmarked three standard palladium sources for the C4-olefination of 6-Bromo-2-fluoro-3-methylbenzyl alcohol using ethyl acrylate. 1,4-Benzoquinone (BQ) was selected as the oxidant because it efficiently reoxidizes Pd(0) to Pd(II) without over-oxidizing the free benzyl alcohol. Hexafluoroisopropanol (HFIP) was used as the solvent due to its strong hydrogen-bonding capabilities, which stabilize the cationic Pd(II) intermediate.

Catalyst SystemLigand / AdditiveYield (GC-MS)C–Br PreservationTurnover Number (TON)Primary Failure Mode
Pd(OAc)₂ (10 mol%)N-Acetylglycine42%85%4.2Moderate C-Br cleavage; Pd black precipitation.
Pd(TFA)₂ (10 mol%)None58%92%5.8Background alcohol oxidation to aldehyde.
Pd(OPiv)₂ (10 mol%)PivOH (30 mol%)89% >99% 8.9 Optimal performance; highly selective CMD.

Data Synthesis: Pd(OPiv)₂ vastly outperforms the alternatives. The steric bulk and basicity of the pivalate anion perfectly tune the CMD transition state, enabling rapid C–H cleavage. Crucially, C–Br preservation is >99%, leaving the halogen handle available for downstream Suzuki or Buchwald-Hartwig cross-couplings.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The visual and analytical checkpoints ensure that the mechanistic integrity of the Pd(II) cycle is maintained throughout the workflow.

Reagents Required:

  • 6-Bromo-2-fluoro-3-methylbenzyl alcohol (1.0 mmol)

  • Ethyl acrylate (2.0 mmol)

  • Pd(OPiv)₂ (0.1 mmol, 10 mol%)

  • 1,4-Benzoquinone (1.5 mmol)

  • HFIP (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox Recommended): In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge Pd(OPiv)₂, 1,4-Benzoquinone, and the benzyl alcohol substrate.

    • Causality Check: Assembling in a dry environment minimizes ambient moisture, which can competitively bind to the highly electrophilic Pd(II) center and stall the catalytic cycle.

  • Solvent & Olefin Addition: Transfer the tube to a fume hood. Under a positive flow of Argon, inject HFIP (5.0 mL) followed by ethyl acrylate. Seal the tube with a Teflon-lined screw cap.

  • Thermal Activation: Submerge the Schlenk tube in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 18 hours.

    • Validation Checkpoint: Observe the reaction mixture at the 2-hour mark. A homogeneous deep amber/red solution indicates an active Pd(II) cycle. The appearance of a black precipitate (Pd black) indicates catalyst degradation to Pd(0), which will immediately trigger unwanted C–Br oxidative addition.

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove spent oxidant and trace palladium residues.

  • Analytical Verification: Submit a crude aliquot for GC-MS analysis. Calibrate against a mesitylene internal standard. You should observe the molecular ion peak for the olefinated product with the characteristic bromine isotope pattern (M / M+2 ratio of 1:1), confirming the C–Br bond is intact.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure functionalized alcohol.

ProtocolWorkflow Step1 1. Reagent Assembly (Substrate, Pd(OPiv)2, BQ) Step2 2. Solvent & Reagent Addition (HFIP + Ethyl Acrylate under Ar) Step1->Step2 Step3 3. Thermal Activation (85°C, 18h, Sealed Tube) Step2->Step3 Step4 4. Visual Validation (Ensure NO Pd-black precipitate) Step3->Step4 Step5 5. Workup & Isolation (Celite Filtration & Chromatography) Step4->Step5

Caption: Step-by-step workflow for the chemoselective C-H olefination protocol.

References

  • Appchem. "6-Bromo-2-fluoro-3-methylbenzyl alcohol | 1449008-31-4 | C8H8BrFO". Appchemical.com.
  • Organic Letters. "Palladium-Catalyzed Oxidative sp2 C−H Bond Acylation with Alcohols". ACS Publications.
  • PubMed. "Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions". National Institutes of Health.
  • ACS Catalysis. "Pd-Catalyzed Dual-γ-1,1-C(sp3)–H Activation of Free Aliphatic Acids with Allyl–O Moieties". ACS Publications.

Safety & Regulatory Compliance

Safety

6-Bromo-2-fluoro-3-methylbenzyl alcohol proper disposal procedures

Operational Guide: Proper Disposal and Handling of 6-Bromo-2-fluoro-3-methylbenzyl alcohol In pharmaceutical synthesis and drug development, halogenated building blocks like 6-Bromo-2-fluoro-3-methylbenzyl alcohol are cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 6-Bromo-2-fluoro-3-methylbenzyl alcohol

In pharmaceutical synthesis and drug development, halogenated building blocks like 6-Bromo-2-fluoro-3-methylbenzyl alcohol are critical for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, the very structural features that provide metabolic stability—specifically the strong carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds—render this compound environmentally persistent.

As a Senior Application Scientist, I have designed this guide to provide researchers and safety officers with a mechanistic, self-validating framework for the safe handling and RCRA-compliant disposal of this specific chemical. Proper disposal is not merely a compliance checklist; it is an integrated chemical management strategy.

Physicochemical Profile & Causality of Hazards

To safely dispose of a chemical, we must first understand how its molecular structure dictates its physical behavior and environmental impact. The presence of halogens strictly prohibits this compound from being disposed of in standard organic waste streams[1].

Table 1: Physicochemical & Hazard Summary

ParameterValueOperational & Disposal Implication
CAS Number 1449008-31-4Essential identifier for accurate RCRA waste manifesting and tracking.
Molecular Formula C8H8BrFOThe Br and F atoms mandate segregation into the "Halogenated Organic" waste stream[1].
Molecular Weight 219.05 g/mol High density; in mixed aqueous/organic waste, it will sink and concentrate at the bottom, potentially causing phase separation.
Chemical Class Halogenated Benzyl AlcoholIncompatible with strong oxidizers; mixing can lead to exothermic oxidation of the alcohol moiety to a benzaldehyde or benzoic acid[2].
GHS Hazards Acute Tox. 4, Irritant[3]Mandates strict PPE (nitrile/neoprene gloves, fume hood) during all transfer operations[4].

The Logic of Halogenated Waste Segregation

The fundamental rule of chemical disposal is segregation.1[1].

The Causality: Why is this separation critical? If halogenated waste is mixed with non-halogenated waste, the entire container must be treated as halogenated. Halogenated compounds are subject to strict land disposal restrictions under the EPA's Resource Conservation and Recovery Act (RCRA)[5]. They cannot be safely incinerated in standard facilities. Low-temperature combustion of brominated and fluorinated organics can synthesize highly toxic polybrominated dibenzodioxins and furans. Therefore,6 to neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acid gases[6]. Arbitrary mixing wastes logistical resources and violates EPA waste minimization principles.

Self-Validating Disposal Protocol

To ensure absolute safety, use the following step-by-step methodology. This protocol incorporates "self-validating" steps—physical checks that confirm the safety of the procedure before you proceed to the next phase.

Step 1: PPE Verification & Preparation

  • Action: Don chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a standard laboratory coat[4]. Ensure all work is conducted inside a certified chemical fume hood.

  • Self-Validation: The Glove Inflation Test. Before putting on your gloves, trap air inside them and squeeze to check for micro-tears. A compromised glove offers zero protection against halogenated aromatics.

Step 2: Waste Stream Identification

  • Action: Locate the designated "Halogenated Organic Waste" carboy.

  • Self-Validation: Verify that the carboy does not contain incompatible materials such as strong acids, bases, or oxidizing reagents (e.g., permanganate, peroxides)[1].

Step 3: The Compatibility Aliquot Test

  • Action: Before bulking your 6-Bromo-2-fluoro-3-methylbenzyl alcohol waste, extract a 1 mL aliquot of your waste and mix it with 1 mL of the target carboy's current contents in a watch glass inside the fume hood.

  • Self-Validation: Observe the mixture for 3 to 5 minutes. The absence of heat generation (exotherm), gas evolution (fuming), or violent phase separation validates chemical compatibility. If a reaction occurs, quarantine your waste immediately.

Step 4: Transfer and Logging

  • Action: Pour the waste slowly using a chemically compatible funnel (HDPE or PTFE). Cap the carboy securely.

  • Self-Validation: The Pressure Check. Gently tap the side of the sealed carboy. If the container feels pressurized or bloated, vent it slowly in the fume hood. Finally, log the exact mass/volume and the chemical name on the composite waste sheet[1].

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate and calculated action is required to prevent environmental release, as4[4].

  • Isolation: Stop the flow of the material. Dike the spilled material using non-combustible barriers[7].

  • Absorption: 7[7]. Causality Note: Never use combustible absorbents like sawdust or paper towels for large spills, as benzyl alcohols can be combustible and high-surface-area mixing increases fire risk[7].

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealable, compatible hazardous waste container[8].

  • Decontamination: 4[4]. Collect all cleaning materials and wash water as hazardous waste.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for routing 6-Bromo-2-fluoro-3-methylbenzyl alcohol waste to ensure compliance and safety.

G A Waste Generation: 6-Bromo-2-fluoro-3-methylbenzyl alcohol B Is Waste Mixed with Incompatible Chemicals (e.g., Strong Oxidizers)? A->B C Quarantine & Consult EHS for Neutralization B->C Yes D Segregate into Halogenated Organic Waste Stream B->D No E Secondary Containment & RCRA Manifesting D->E F High-Temperature Rotary Kiln Incineration with Caustic Scrubbing E->F EPA Compliant Disposal

Workflow for segregation and RCRA-compliant disposal of halogenated benzyl alcohol waste.

References

  • 6 - Environmental Protection Agency (EPA) 2.1 - Bucknell University Environmental Health & Safety 3.5 - Electronic Code of Federal Regulations (eCFR)

  • 7 - Greenfield Global 5.4 - Benchchem 6.2 - Fisher Scientific

  • 8 - Columbus Chemical 8. - Codow Life Sciences 9.3 - NextSDS Database

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-fluoro-3-methylbenzyl alcohol
Reactant of Route 2
6-Bromo-2-fluoro-3-methylbenzyl alcohol
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